HDAC6 degrader-1
Description
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Structure
2D Structure
Properties
Molecular Formula |
C40H45N9O9 |
|---|---|
Molecular Weight |
795.8 g/mol |
IUPAC Name |
4-[[4-[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]butyl-(phenylcarbamoyl)amino]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C40H45N9O9/c50-34-17-16-33(37(52)43-34)49-38(53)31-10-6-11-32(35(31)39(49)54)41-18-21-57-23-24-58-22-20-48-26-30(44-46-48)9-4-5-19-47(40(55)42-29-7-2-1-3-8-29)25-27-12-14-28(15-13-27)36(51)45-56/h1-3,6-8,10-15,26,33,41,56H,4-5,9,16-25H2,(H,42,55)(H,45,51)(H,43,50,52) |
InChI Key |
NLVMRCQAKUCFIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN4C=C(N=N4)CCCCN(CC5=CC=C(C=C5)C(=O)NO)C(=O)NC6=CC=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
The Architecture of HDAC6 Degrader-1: A Technical Guide to a Potent Proteolysis-Targeting Chimera
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, mechanism of action, and biological evaluation of HDAC6 degrader-1, a potent and selective proteolysis-targeting chimera (PROTAC). This document details the core components of this molecule, presents its quantitative biological data in a structured format, outlines the experimental protocols for its characterization, and visualizes its mechanism of action and related signaling pathways.
Core Structure and Mechanism of Action
This compound, also identified as compound NP8, is a heterobifunctional molecule designed to specifically target Histone Deacetylase 6 (HDAC6) for degradation. As a PROTAC, its structure is modular, consisting of three key components: a ligand that binds to the target protein (HDAC6), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
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HDAC6 Ligand: this compound utilizes Nexturastat A, a known selective inhibitor of HDAC6, to engage the target protein.[1]
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E3 Ligase Ligand: To hijack the ubiquitin-proteasome system, the degrader incorporates pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1]
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Linker: A chemical linker connects Nexturastat A and pomalidomide, optimizing the spatial orientation of the two ligands to facilitate the formation of a stable ternary complex between HDAC6 and CRBN.[1]
The formation of this ternary complex (HDAC6 – degrader – CRBN) brings the E3 ligase in close proximity to HDAC6, leading to the polyubiquitination of HDAC6. This ubiquitination marks HDAC6 for recognition and subsequent degradation by the 26S proteasome, resulting in the selective removal of the HDAC6 protein from the cell.[2]
Quantitative Biological Data
The biological activity of this compound has been characterized by several key quantitative parameters, which are summarized in the tables below.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation Concentration 50%) | MM.1S | 3.8 nM | [1] |
| GI₅₀ (Growth Inhibition 50%) | MM.1S | 1.21 µM |
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Lines | Effect | Reference |
| Selectivity | HeLa | Degrades HDAC6, but not HDAC1, HDAC2, or HDAC4 | |
| Apoptosis Induction | MOLM13 | Induces caspase 3/7-dependent apoptosis | |
| Cell Cycle Arrest | MOLM13 | Induces cell cycle arrest at the sub-G1 phase |
Table 2: Cellular Effects of this compound
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound (PROTAC)
The following diagram illustrates the catalytic cycle of this compound in inducing the degradation of the HDAC6 protein.
Caption: Mechanism of Action of this compound.
Experimental Workflow for Assessing HDAC6 Degradation
This diagram outlines the typical workflow for evaluating the efficacy of this compound in a cellular context.
Caption: Experimental Workflow for Western Blot Analysis.
Signaling Pathways Involving HDAC6
HDAC6 is implicated in several critical cellular pathways. Its degradation can therefore have significant downstream effects.
HDAC6 plays a crucial role in the clearance of misfolded proteins by mediating their transport to aggresomes and facilitating their subsequent degradation via autophagy.
Caption: Role of HDAC6 in the Aggresome-Autophagy Pathway.
HDAC6 has been shown to interact with and regulate the activity of the transcription factor STAT3, which is involved in cell survival and proliferation.
Caption: Involvement of HDAC6 in the STAT3 Signaling Pathway.
Experimental Protocols
Synthesis of this compound (NP8)
The synthesis of this compound (NP8) involves the conjugation of Nexturastat A to pomalidomide via a suitable linker. While the detailed, step-by-step protocol is outlined in the supplementary materials of the primary publication, the general synthetic strategy involves:
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Synthesis of the Linker: Preparation of a bifunctional linker with appropriate reactive groups at each end.
-
Conjugation to Pomalidomide: Reaction of one end of the linker with pomalidomide to form the E3 ligase ligand-linker intermediate.
-
Conjugation to Nexturastat A: Reaction of the other end of the linker with Nexturastat A to yield the final this compound molecule.
-
Purification: Purification of the final product is typically achieved by chromatographic techniques such as HPLC.
Western Blot for HDAC6 Degradation
This protocol is used to qualitatively and semi-quantitatively assess the reduction in HDAC6 protein levels following treatment with the degrader.
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Cell Culture and Treatment: Seed cells (e.g., MM.1S) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HDAC6 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities using densitometry software. Normalize the HDAC6 band intensity to the loading control to determine the relative level of HDAC6 degradation.
Cell Viability Assay (CCK-8)
This assay is used to determine the effect of this compound on cell proliferation and viability.
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Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.
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Treatment: After 24 hours, add 10 µL of various concentrations of this compound to the wells.
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Incubation: Incubate the plate for the desired period (e.g., 72 hours).
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CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
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Final Incubation: Incubate the plate for 1-4 hours at 37°C.
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Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
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Cell Treatment: Treat cells with this compound at various concentrations for a specified time.
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Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Conclusion
This compound (NP8) represents a potent and selective tool for the targeted degradation of HDAC6. Its well-defined structure and mechanism of action, coupled with its significant biological activity, make it a valuable chemical probe for studying the diverse functions of HDAC6 and a promising lead compound for the development of novel therapeutics for diseases where HDAC6 is implicated, such as cancer and neurodegenerative disorders. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers seeking to utilize or further investigate this class of molecules.
References
An In-depth Technical Guide to the Binding Affinity and Selectivity of HDAC6 degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC6 degrader-1 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Histone Deacetylase 6 (HDAC6). As a member of the class IIb histone deacetylases, HDAC6 is primarily located in the cytoplasm and plays a crucial role in various cellular processes, including protein quality control through the aggresome-autophagy pathway, cell migration, and microtubule dynamics. Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders.
This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound, compiling available quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and relevant cellular pathways.
Structure of this compound: This PROTAC is a heterobifunctional molecule that consists of Nexturastat A, a selective HDAC6 inhibitor, linked to pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1]. This design facilitates the formation of a ternary complex between HDAC6 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of HDAC6.
Quantitative Data on Binding Affinity and Degradation Potency
The following tables summarize the key quantitative data for this compound, including its degradation potency (DC50) and inhibitory concentrations (IC50) from various assays.
Table 1: Degradation Potency of this compound
| Cell Line | DC50 (nM) | Assay Type | Reference |
| MM.1S | 3.8 | In-cell ELISA | [1] |
Table 2: Inhibitory Activity and Binding Affinity of this compound
| Target/Assay | IC50 (µM) | Ki (µM) | Assay Type | Reference |
| HDAC6 | 0.59 ± 0.21 | 0.083 ± 0.030 | NanoBRET Assay | [2][3] |
| HDAC1 | > 30 | - | Enzymatic Assay | [4] |
| HDAC2 | > 30 | - | Enzymatic Assay | |
| HDAC3 | > 30 | - | Enzymatic Assay |
Note: The IC50 value from the NanoBRET assay for this compound was noted to be an upper estimate due to autofluorescence at higher concentrations.
Selectivity Profile
This compound demonstrates a high degree of selectivity for the degradation of HDAC6 over other HDAC isoforms. While it is constructed from a pan-HDAC inhibitor, the resulting PROTAC selectively induces the degradation of HDAC6.
Key Selectivity Findings:
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HDAC Isoforms: In cellular assays, treatment with this compound leads to a significant reduction in HDAC6 protein levels without affecting the levels of HDAC1, HDAC2, and HDAC4. Enzymatic assays show that this compound has an IC50 greater than 30 µM for HDAC1, HDAC2, and HDAC3, indicating poor inhibitory activity against these isoforms.
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Mechanism of Selectivity: The selectivity of PROTACs is not solely determined by the binding affinity of the warhead to its target but also by the formation of a productive ternary complex with the E3 ligase. The specific geometry and interactions within the HDAC6-degrader-CRBN complex likely favor the ubiquitination of HDAC6 over other HDACs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
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Cell Lines: Multiple Myeloma (MM.1S) and HeLa cells are commonly used for evaluating this compound.
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Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
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Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, the compound is diluted to the desired final concentrations in the cell culture medium. The final DMSO concentration should be kept constant across all treatments, typically ≤ 0.1%.
Western Blot Analysis for HDAC6 Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of HDAC6 and the levels of other proteins of interest.
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Cell Lysis:
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After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
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Incubate on ice for 30 minutes with periodic vortexing.
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Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant containing the soluble protein fraction.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
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Normalize the protein concentrations of all samples with lysis buffer.
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Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
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Load equal amounts of protein (typically 20-30 µg) per lane onto a 4-20% Tris-Glycine SDS-polyacrylamide gel.
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Run the gel at a constant voltage until the dye front reaches the bottom.
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Protein Transfer:
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Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HDAC6 (and other targets like HDAC1, acetylated α-tubulin, and a loading control such as GAPDH or β-actin) diluted in the blocking buffer overnight at 4°C.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again three times with TBST for 10 minutes each.
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Detection and Analysis:
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify the band intensities using densitometry software. Normalize the protein of interest's signal to the loading control.
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In-Cell ELISA for High-Throughput Degradation Analysis
This method allows for the quantitative measurement of protein levels in a 96-well plate format, suitable for determining DC50 values.
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Cell Seeding and Treatment:
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Seed MM.1S cells into a 96-well plate at an appropriate density.
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Treat the cells with a serial dilution of this compound for the desired time (e.g., 24 hours).
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Fixation and Permeabilization:
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Fix the cells by adding a formaldehyde-based fixing solution for 20 minutes at room temperature.
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Wash the cells with PBS.
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Permeabilize the cells with a Triton X-100 or saponin-based permeabilization buffer.
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Immunostaining:
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Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
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Incubate with a primary antibody against HDAC6 overnight at 4°C.
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Wash the wells multiple times with a wash buffer (e.g., PBS with 0.1% Tween 20).
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Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
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Wash the wells again.
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-
Detection and Quantification:
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Add a colorimetric HRP substrate (e.g., TMB, 3,3',5,5'-tetramethylbenzidine).
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Stop the reaction with a stop solution (e.g., sulfuric acid).
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Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
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Normalize the readings to a cell viability assay or a housekeeping protein.
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Calculate the DC50 value by fitting the dose-response curve to a four-parameter logistic equation.
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NanoBRET™ Target Engagement Assay
This assay measures the binding of this compound to HDAC6 in live cells.
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Cell Preparation:
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Use cells engineered to express an HDAC6-NanoLuc® fusion protein.
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Seed the cells in a 96-well or 384-well plate.
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Assay Procedure:
-
Add the NanoBRET™ tracer and the test compound (this compound) at various concentrations to the cells.
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Add the NanoGlo® substrate to initiate the luminescence reaction.
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Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.
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Data Analysis:
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Calculate the BRET ratio (acceptor emission / donor emission).
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Plot the BRET ratio against the concentration of the test compound.
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Determine the IC50 value from the resulting competitive binding curve.
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The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the tracer.
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows related to this compound.
Mechanism of Action of this compound
Caption: Mechanism of HDAC6 degradation induced by this compound.
HDAC6-Mediated Aggresome-Autophagy Pathway
Caption: Role of HDAC6 in the aggresome-autophagy pathway for protein aggregate clearance.
Western Blot Experimental Workflow
Caption: A generalized workflow for Western Blot analysis.
Conclusion
This compound is a highly effective and selective tool for the targeted degradation of HDAC6. Its potent DC50 in the nanomolar range and its selectivity over other HDAC isoforms make it a valuable chemical probe for studying the biological functions of HDAC6 and a promising starting point for the development of therapeutics targeting diseases associated with HDAC6 dysregulation. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working with or interested in this important molecule. Further studies, including comprehensive off-target screening and in vivo efficacy and safety profiling, will be crucial for its potential clinical translation.
References
The Critical Role of HDAC6 Degradation in Cellular Homeostasis and Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted biological functions of Histone Deacetylase 6 (HDAC6) degradation. It delves into the core mechanisms governing its removal, the profound implications of this process in oncology, neurodegenerative disorders, and immunology, and the cutting-edge methodologies employed to study and induce its degradation.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, predominantly cytoplasmic, class IIb histone deacetylase. Unlike other HDACs that primarily act on nuclear histones to regulate gene expression, HDAC6 boasts a diverse range of non-histone substrates, including α-tubulin, cortactin, and Hsp90. This broad substrate specificity places HDAC6 at the crossroads of numerous critical cellular processes, such as cell motility, protein quality control, and stress responses. The degradation of HDAC6, therefore, represents a pivotal regulatory mechanism with significant therapeutic potential. The targeted removal of the entire HDAC6 protein, as opposed to merely inhibiting its enzymatic activity, offers a distinct and potentially more efficacious strategy to probe its non-enzymatic functions and to develop novel therapeutics.
Core Degradation Pathways
The cellular levels of HDAC6 are meticulously controlled through two primary degradation pathways: the Ubiquitin-Proteasome System (UPS) and the autophagy-lysosome pathway.
The Ubiquitin-Proteasome System (UPS)
The UPS is the principal mechanism for the degradation of most intracellular proteins, including HDAC6. This process involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase provides substrate specificity, recognizing HDAC6 and catalyzing the attachment of a polyubiquitin chain, which acts as a signal for degradation by the 26S proteasome.
Several E3 ubiquitin ligases have been implicated in the degradation of HDAC6. For instance, the Cullin 3-SPOP E3 ligase complex has been shown to earmark HDAC6 for poly-ubiquitination and subsequent proteasomal degradation[1][2]. The targeted degradation of HDAC6 can be pharmacologically induced by Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules consist of a ligand that binds to HDAC6, a linker, and a ligand that recruits an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)[3][4]. This induced proximity facilitates the ubiquitination and degradation of HDAC6.
The Autophagy-Lysosome Pathway
HDAC6 plays a crucial role in the cell's response to protein aggregate stress by facilitating the formation of aggresomes—perinuclear inclusion bodies where misfolded proteins accumulate before their clearance. HDAC6 links polyubiquitinated protein aggregates to the dynein motor complex for transport along microtubules to the aggresome[5]. These aggresomes are then cleared by the autophagy-lysosome pathway. Interestingly, HDAC6 itself is involved in the maturation of autophagosomes and their fusion with lysosomes, a process essential for the degradation of their cargo. While HDAC6 is a key player in promoting the degradation of other proteins via autophagy, its own degradation can also be influenced by this pathway under certain cellular contexts.
Biological Functions of HDAC6 Degradation
The targeted degradation of HDAC6 has profound effects on various cellular functions and is a key area of investigation in several disease models.
Cancer
In oncology, the role of HDAC6 is complex and can be context-dependent. High expression of HDAC6 has been linked to tumor aggressiveness in several cancers, including breast and prostate cancer, by promoting cell migration and metastasis. Degradation of HDAC6 has been shown to inhibit the growth of high-grade serous ovarian cancer cells and decrease cell proliferation and migration. The development of HDAC6-targeting PROTACs is a promising anti-cancer strategy, with some degraders showing potent anti-myeloma activity.
Neurodegenerative Diseases
In neurodegenerative disorders such as Alzheimer's and Parkinson's disease, the accumulation of misfolded protein aggregates is a key pathological feature. HDAC6 is intricately involved in the clearance of these toxic aggregates through the aggresome-autophagy pathway. While HDAC6 activity is important for this clearance, the targeted degradation of HDAC6 is also being explored as a therapeutic strategy. This is because HDAC6 inhibition or degradation can increase the acetylation of α-tubulin, which in turn can restore impaired axonal transport, a common defect in neurodegenerative diseases. Furthermore, HDAC6 degradation can facilitate the clearance of pathological proteins like Tau through the proteasomal pathway.
Immune Response
HDAC6 is emerging as a critical regulator of the immune system. It has been shown to modulate inflammatory responses and the function of various immune cells. For example, HDAC6 can influence the production of pro-inflammatory cytokines and the suppressive activity of regulatory T cells. Additionally, HDAC6 has been reported to modulate PD-L1 expression via the STAT3 signaling pathway, suggesting a role in immune evasion by cancer cells. Therefore, the degradation of HDAC6 is being investigated as a potential strategy to modulate immune responses in autoimmune diseases and to enhance anti-tumor immunity.
Quantitative Data on HDAC6 Degradation
The development of potent and selective HDAC6 degraders has been a significant focus of recent research. The efficacy of these molecules is typically quantified by their DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).
| Degrader | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| 3j | VHL | MM1S (human) | 7.1 nM | 90% | |
| 3j | VHL | 4935 (mouse) | 4.3 nM | 57% | |
| 2 | CRBN | 4935 (mouse) | ~360 nM | - | |
| TO-1187 | CRBN | MM.1S | 5.81 nM | 94% | |
| Unnamed PROTAC | - | SMG5 | IC50 = 1.9 µM (viability) | - | |
| Unnamed PROTAC | - | SMG6 | IC50 = 3.4 µM (viability) | - |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PROTAC-Induced HDAC6 Degradation
Caption: PROTAC-mediated degradation of HDAC6 via the ubiquitin-proteasome system.
Experimental Workflow for Assessing PROTAC-Induced HDAC6 Degradation
Caption: A typical experimental workflow for evaluating HDAC6 protein degradation.
Experimental Protocols
Western Blot for HDAC6 Degradation
Objective: To quantify the levels of HDAC6 protein in cell lysates following treatment with a potential degrader.
Materials:
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Cell culture reagents
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HDAC6 degrader compound (e.g., PROTAC) and vehicle control (e.g., DMSO)
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Ice-cold Phosphate-Buffered Saline (PBS)
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer (4x)
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SDS-PAGE gels (e.g., 4-15% precast gels)
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Electrophoresis and transfer apparatus
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
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Primary antibody against HDAC6
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
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Imaging system for chemiluminescence detection
Procedure:
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Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the HDAC6 degrader or vehicle control for the desired time points.
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Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
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Lysate Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
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Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary anti-HDAC6 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times with TBST for 10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
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Washing: Wash the membrane three times with TBST for 10 minutes each.
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Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
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Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
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Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the HDAC6 band intensity to the loading control.
In-Cell ELISA for HDAC6 Degradation
Objective: To perform a high-throughput, quantitative analysis of HDAC6 protein levels directly in cultured cells.
Materials:
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96-well cell culture plates
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HDAC6 Cell-Based ELISA Kit (containing primary antibodies against HDAC6 and a loading control like GAPDH, HRP-conjugated secondary antibody, substrate, and wash buffers)
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Fixing solution (e.g., 4% paraformaldehyde in PBS)
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Quenching solution (e.g., 1% H2O2 in wash buffer)
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Blocking solution
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Microplate reader
Procedure:
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Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat cells with the HDAC6 degrader as described for the Western blot.
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Fixation: After treatment, remove the media and fix the cells with the fixing solution for 20 minutes at room temperature.
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Washing: Wash the wells three times with wash buffer.
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Quenching: Add quenching solution to each well and incubate for 20 minutes at room temperature to block endogenous peroxidases.
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Washing: Wash the wells three times with wash buffer.
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Blocking: Add blocking solution to each well and incubate for 1 hour at room temperature.
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Primary Antibody Incubation: Add the primary anti-HDAC6 antibody or anti-GAPDH antibody to the respective wells and incubate overnight at 4°C.
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Washing: Wash the wells three times with wash buffer.
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Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1.5 hours at room temperature.
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Washing: Wash the wells five times with wash buffer.
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Substrate Development: Add the colorimetric substrate to each well and incubate for 30 minutes at room temperature in the dark.
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Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Normalize the HDAC6 absorbance values to the GAPDH absorbance values to account for variations in cell number.
NanoBRET™ Assay for HDAC6 Target Engagement and Degradation
Objective: To measure the engagement of a PROTAC with HDAC6 and monitor its degradation in real-time in living cells.
Materials:
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HeLa cells stably expressing HDAC6-NanoLuc® fusion protein
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PROTAC of interest
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Fluorescently labeled ligand for the E3 ligase (if studying ternary complex formation) or a fluorescent tracer for HDAC6
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NanoBRET™ Nano-Glo® Substrate
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Plate reader capable of measuring luminescence and filtered luminescence (BRET)
Procedure for Target Engagement:
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Cell Seeding: Seed the engineered HeLa cells in a 96-well plate.
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Ligand Addition: Add the fluorescent tracer to the cells.
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Compound Addition: Add the unlabeled PROTAC or inhibitor at various concentrations.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
BRET Measurement: Measure the donor and acceptor emission signals using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio and determine the IC50 value for target engagement.
Procedure for Kinetic Degradation:
-
Cell Seeding: Seed the engineered HeLa cells in a 96-well plate.
-
PROTAC Treatment: Treat the cells with the PROTAC at various concentrations.
-
Lysis and Luminescence Measurement: At different time points, lyse the cells and add the Nano-Glo® Luciferase Assay Reagent.
-
Data Analysis: Measure the luminescence signal, which is proportional to the amount of HDAC6-NanoLuc® fusion protein remaining. Plot the luminescence over time to determine the degradation kinetics and calculate DC50 and Dmax values.
Immunoprecipitation of Ubiquitinated HDAC6
Objective: To isolate ubiquitinated HDAC6 to confirm that its degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell lysates from cells treated with a PROTAC and a proteasome inhibitor (e.g., MG132)
-
Anti-HDAC6 antibody suitable for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment and Lysis: Treat cells with the HDAC6 degrader in the presence or absence of a proteasome inhibitor for a few hours. Lyse the cells as described for the Western blot.
-
Immunoprecipitation: Incubate the cell lysate with the anti-HDAC6 antibody for 2-4 hours or overnight at 4°C with rotation.
-
Bead Capture: Add Protein A/G magnetic beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-HDAC6 complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them three to five times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluate by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains on HDAC6.
Conclusion
The degradation of HDAC6 is a fundamentally important biological process with wide-ranging implications for cellular health and disease. Its roles in protein quality control, cell motility, and immune regulation make it a compelling target for therapeutic intervention. The development of technologies like PROTACs has provided powerful tools to specifically induce the degradation of HDAC6, allowing for a deeper understanding of its functions beyond its catalytic activity. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the mechanisms and consequences of HDAC6 degradation, paving the way for the development of novel therapeutic strategies for a variety of diseases.
References
- 1. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Downstream Signaling of HDAC6 Degrader-1
Audience: Researchers, scientists, and drug development professionals.
Abstract
The targeted degradation of Histone Deacetylase 6 (HDAC6) using Proteolysis Targeting Chimeras (PROTACs), collectively referred to here as "HDAC6 degrader-1," represents a promising therapeutic strategy for oncology and neurodegenerative disorders. Unlike traditional inhibitors that only block enzymatic activity, degraders eliminate the entire protein, abrogating both catalytic and non-catalytic scaffolding functions of HDAC6. This guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound. It details the molecular mechanism of action, the direct consequences on its primary substrate, α-tubulin, and the subsequent effects on crucial cellular processes such as microtubule stability, protein aggregate clearance, cell cycle progression, and apoptosis. This document includes quantitative data on various HDAC6 degraders, detailed experimental protocols for their evaluation, and visual diagrams of the key signaling pathways to facilitate a deeper understanding for researchers in the field.
Core Mechanism of Action: Targeted Protein Degradation
This compound is a heterobifunctional molecule designed to hijack the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of the HDAC6 protein.[1] The PROTAC molecule consists of three key components: a ligand that binds to HDAC6, a ligand that recruits an E3 ubiquitin ligase (most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that tethers the two ligands.[2][3]
The mechanism proceeds as follows:
-
Ternary Complex Formation: The degrader simultaneously binds to HDAC6 and the E3 ligase, forming a ternary complex.[3]
-
Ubiquitination: The proximity induced by the degrader allows the E3 ligase to catalyze the transfer of ubiquitin molecules to lysine residues on the surface of the HDAC6 protein.[2]
-
Proteasomal Recognition and Degradation: The polyubiquitinated HDAC6 is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, effectively eliminating it from the cell.
This degradation-based approach is catalytic, as the degrader molecule is released after inducing ubiquitination and can proceed to target another HDAC6 protein.
Primary Downstream Pathway: α-Tubulin Hyperacetylation
The most immediate and well-documented downstream effect of HDAC6 degradation is the hyperacetylation of its primary cytoplasmic substrate, α-tubulin, at the lysine-40 residue. HDAC6 is the main enzyme responsible for deacetylating α-tubulin. Its removal leads to a rapid and sustained increase in acetylated α-tubulin (Ac-α-tubulin).
This event serves as a critical pharmacodynamic biomarker for assessing the activity of HDAC6 degraders. The consequences of tubulin hyperacetylation are profound, primarily affecting the stability and function of the microtubule network.
Key Consequences:
-
Increased Microtubule Stability: Acetylation is associated with more stable, long-lived microtubules that are resistant to depolymerization.
-
Enhanced Axonal Transport: In neurons, stable microtubule tracks are essential for the efficient transport of mitochondria, vesicles, and other vital cargoes. By increasing tubulin acetylation, HDAC6 degraders can rescue deficits in axonal transport, a key pathology in many neurodegenerative diseases like Alzheimer's, Parkinson's, and Charcot-Marie-Tooth disease.
-
Modulation of Cell Motility: Microtubule dynamics are integral to cell migration. By stabilizing microtubules, HDAC6 degradation can inhibit the motility of cancer cells, potentially reducing metastasis.
Therapeutic Implications and Associated Pathways
Oncology
In various cancers, including multiple myeloma and high-grade serous ovarian cancer, high HDAC6 expression is linked to tumor progression and survival. HDAC6 degraders have demonstrated potent anti-proliferative and pro-apoptotic effects in cancer cell lines.
Key Downstream Pathways in Cancer:
-
Apoptosis Induction: Degradation of HDAC6 has been shown to induce caspase-3/7-dependent apoptosis. This is often accompanied by an increase in the sub-G1 cell population, indicative of cell death.
-
Cell Cycle Arrest: By disrupting microtubule dynamics and other signaling pathways, HDAC6 degradation can lead to cell cycle arrest, preventing cancer cell proliferation.
-
Inhibition of Angiogenesis and Metastasis: Through its effects on cell motility and regulation of pathways involving Hsp90 and cortactin, HDAC6 degradation can suppress tumor invasion and the formation of new blood vessels.
-
Immune Modulation: HDAC6 can regulate the expression of immune checkpoint proteins like PD-L1. Its degradation may therefore enhance anti-tumor immunity, suggesting potential synergies with immunotherapies.
Neurodegenerative Disorders
HDAC6 plays a dual role in neurodegeneration. While its deacetylase activity can impair axonal transport, its ubiquitin-binding domain (ZnF-UBP) is crucial for clearing toxic protein aggregates via autophagy. This is achieved by linking ubiquitinated misfolded proteins to the dynein motor for transport to the aggresome, a perinuclear site for subsequent autophagic degradation.
The therapeutic hypothesis for HDAC6 degraders is that eliminating the entire protein, including the potentially detrimental deacetylase function, will be beneficial, particularly by restoring axonal transport.
Key Downstream Pathways in Neurodegeneration:
-
Rescue of Axonal Transport: As detailed previously, this is a primary mechanism of neuroprotection.
-
Protein Aggregate Clearance: HDAC6 is involved in the formation of aggresomes to clear misfolded proteins. The degradation of HDAC6 could modulate this process, and this remains an active area of investigation. The net effect may depend on the specific disease context and the balance between different protein clearance pathways.
-
Reduction of Oxidative Stress: By improving mitochondrial transport and function, HDAC6 inhibition can help alleviate oxidative stress, a common factor in neuronal cell death.
Quantitative Analysis of Representative HDAC6 Degraders
The potency of HDAC6 degraders is typically characterized by their DC50 (concentration for 50% degradation) and Dmax (maximal degradation). The functional consequences, such as impact on cell viability, are measured by IC50 or GI50 values.
| Compound Name/Alias | E3 Ligase | DC50 | Dmax | Cell Line | Cell Viability (IC50/GI50) | Reference |
| TO-1187 | CRBN | 5.81 nM | 94% | MM.1S | Not Reported | |
| PROTAC HDAC6 degrader (A6) | Not Specified | 3.5 nM | Not Reported | Myeloid Leukemia | 1.2 - 1.7 µM | |
| dHDAC6 | CRBN | 34 nM | ~71% | MCF-7 | Not Reported | |
| Compound 3j | VHL | 7.1 nM | 90% | MM.1S | Not Reported | |
| This compound (NP8) | CRBN | 3.8 nM | Not Reported | MM.1S | 1.21 µM (GI50) | |
| AP1 | CRBN | 13 nM | Not Reported | Not Specified | Low Cytotoxicity |
Key Experimental Protocols
A multi-assay approach is required to fully characterize the downstream effects of an HDAC6 degrader.
References
- 1. asset.library.wisc.edu [asset.library.wisc.edu]
- 2. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
HDAC6 as a Therapeutic Target in Cancer: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in oncology due to its unique biological functions and primary cytoplasmic localization. Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6 modulates the acetylation status of a variety of non-histone proteins critical to cancer cell pathophysiology.[1][2][3] Its involvement in key oncogenic processes—including cell migration, protein quality control, and survival signaling—positions it as a pivotal node in tumor progression and therapeutic resistance.[4][5] Selective inhibition of HDAC6 offers a promising strategy to disrupt these pathways, often with a more favorable toxicity profile than pan-HDAC inhibitors. This guide provides an in-depth overview of the core biology of HDAC6 in cancer, summarizes the preclinical and clinical development of selective inhibitors, details key experimental protocols for its study, and visualizes the complex signaling and experimental workflows involved.
The Core Biology of HDAC6 in Cancer
HDAC6 is a class IIb histone deacetylase distinguished by its two functional catalytic domains and a C-terminal zinc finger domain that binds to ubiquitin (ZnF-UBP). This unique structure enables it to deacetylate key cytoplasmic substrates and to link the protein degradation machinery with cellular transport systems. The viability of HDAC6 knockout mice suggests that its inhibition may be well-tolerated, making it an attractive therapeutic target.
Key Substrates and Cellular Functions
The oncogenic role of HDAC6 is intrinsically linked to its deacetylation of non-histone protein substrates that regulate fundamental cellular processes.
-
α-Tubulin: As a major substrate, the deacetylation of α-tubulin by HDAC6 is crucial for microtubule dynamics. This regulation is essential for cell motility, migration, and invasion, which are hallmark processes of cancer metastasis.
-
Cortactin: This actin-binding protein is another key substrate. Its deacetylation by HDAC6 promotes cancer cell migration and invasion.
-
Heat Shock Protein 90 (HSP90): HDAC6 regulates the chaperone activity of HSP90. By deacetylating HSP90, HDAC6 stabilizes a wide array of oncogenic client proteins, including AKT, c-Raf, and Bcr-Abl, thereby promoting cancer cell survival and proliferation.
-
p53: In the nucleus, HDAC6 can deacetylate and inactivate the tumor suppressor p53, further contributing to tumorigenesis.
Involvement in Oncogenic Signaling Pathways
HDAC6 is a critical regulator of multiple signaling cascades that drive cancer progression. Its inhibition can simultaneously disrupt several pathways essential for tumor growth and survival.
-
Growth Factor and Survival Pathways (PI3K/AKT, MAPK/ERK): HDAC6 is required for the efficient activation of oncogenic Ras/MAPK and PI3K/AKT signaling. It can deacetylate and activate key components like AKT and ERK1/2, promoting cell proliferation and survival. Knockdown of HDAC6 has been shown to inhibit colon cancer growth by suppressing the MAPK/ERK pathway.
-
Protein Homeostasis and Stress Response: The ZnF-UBP domain of HDAC6 allows it to bind to misfolded, ubiquitinated proteins. HDAC6 then transports these protein aggregates along microtubule tracks to be degraded via the aggresome-autophagy pathway. This clearance mechanism provides a survival advantage to cancer cells, which often have high rates of protein production and misfolding.
-
Tumor Microenvironment and Immunity: HDAC6 plays a role in regulating the tumor microenvironment (TME). It can influence the phenotype of macrophages and regulate the expression of immune checkpoint proteins like PD-L1, making it a target for enhancing cancer immunotherapy.
-
Metastasis and EMT: HDAC6 mediates the transforming growth factor β1 (TGF-β1)-induced epithelial to mesenchymal transition (EMT), a critical process for cancer cell dissemination. Its role in regulating α-tubulin and cortactin directly facilitates the increased cell motility required for metastasis.
Caption: HDAC6 acts as a central hub in the cytoplasm, deacetylating key proteins to drive oncogenic processes.
HDAC6 Inhibitors: Preclinical and Clinical Landscape
The development of selective HDAC6 inhibitors has provided powerful tools to probe its biological functions and represents a promising therapeutic avenue. Unlike pan-HDAC inhibitors, which can have significant toxicities, selective HDAC6 inhibitors are generally better tolerated.
Quantitative Data on Key HDAC6 Inhibitors
Several selective HDAC6 inhibitors have been evaluated in preclinical models and advanced into clinical trials. Their efficacy, both as monotherapies and in combination, highlights the therapeutic potential of targeting HDAC6.
| Inhibitor | Cancer Type | Model | IC50 / Potency | Key Efficacy Findings | Reference(s) |
| Ricolinostat (ACY-1215) | Multiple Myeloma | In vitro, In vivo | HDAC6 IC50 = 5 nM | Synergistic apoptosis with bortezomib; Overcame bortezomib resistance. | |
| Lymphoma | In vitro | - | Promoted higher apoptosis induction in combination with Bendamustine. | ||
| Glioblastoma | In vitro | - | Inhibits glioblastoma growth. | ||
| Ovarian Cancer | In vitro | - | Synergistic anticancer effects with paclitaxel. | ||
| Citarinostat (ACY-241) | Multiple Myeloma | In vitro | HDAC6 IC50 = 2.6 nM | Synergizes with pomalidomide. | |
| Solid Tumors | In vivo | - | Synergizes with paclitaxel in solid tumor models. | ||
| KA2507 | Melanoma, Colorectal | In vivo | HDAC6 IC50 = 2.5 nM | Demonstrated anti-tumor efficacy and immune modulation in syngeneic models. | |
| Refractory Solid Tumors | Phase I Clinical Trial | - | Well tolerated; prolonged disease stabilization in a subset of patients. | ||
| Nexturastat A | Breast Cancer | In vivo | - | Improved effectiveness of immune checkpoint blockade and prevented dissemination. |
Combination Therapy: A Synergistic Approach
While HDAC6 inhibitors have shown modest activity as single agents in solid tumors, their true potential may lie in combination therapies. By disrupting pathways involved in drug resistance and cell survival, they can enhance the efficacy of other anticancer agents.
-
With Proteasome Inhibitors (e.g., Bortezomib): HDAC6 inhibition blocks the alternative autophagy pathway for protein aggregate clearance, making cancer cells, particularly multiple myeloma, highly sensitive to proteasome blockade. This combination leads to a cytotoxic accumulation of misfolded proteins.
-
With Microtubule Agents (e.g., Paclitaxel): Both HDAC6 inhibitors and taxanes lead to the hyperacetylation of α-tubulin. This combination can synergistically stabilize microtubules, block cell division, and enhance apoptosis in cancer cells.
-
With Immune Checkpoint Blockade (ICB): HDAC6 inhibition can modify the tumor microenvironment, for instance by reducing M2-like macrophages and potentially increasing tumor immunogenicity, thereby sensitizing tumors to anti-PD-1/PD-L1 therapies.
Caption: HDAC6 inhibitors synergize with other anticancer agents through complementary mechanisms of action.
Key Experimental Protocols
Validating HDAC6 as a target and evaluating its inhibitors requires a suite of specialized biochemical and cell-based assays. The following sections provide detailed methodologies for core experiments.
HDAC6 Activity Assay (Biochemical)
This assay quantitatively measures the enzymatic activity of recombinant HDAC6 and assesses the potency of inhibitors.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Dilute recombinant human HDAC6 enzyme in assay buffer.
-
Prepare a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(acetyl)-AMC).
-
Prepare a developer solution (e.g., Trypsin in assay buffer with a final concentration of 2 mg/mL).
-
Prepare serial dilutions of the test inhibitor (e.g., Ricolinostat) in DMSO, then dilute in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add 50 µL of diluted HDAC6 enzyme to each well.
-
Add 5 µL of the inhibitor dilution or DMSO (vehicle control).
-
Incubate for 15 minutes at 37°C to allow inhibitor binding.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 100 µL of developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Incubate for 15 minutes at 37°C.
-
-
Data Analysis:
-
Measure fluorescence using a plate reader (Excitation: 360 nm, Emission: 460 nm).
-
Subtract background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Cellular Target Engagement: Tubulin Acetylation Assay (Western Blot)
This assay confirms that an HDAC6 inhibitor is active in a cellular context by measuring the acetylation of its primary substrate, α-tubulin.
Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HCT116, MCF-7) and grow to 70-80% confluency.
-
Treat cells with various concentrations of the HDAC6 inhibitor or DMSO (vehicle) for a specified time (e.g., 6-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease inhibitors and a pan-HDAC inhibitor (like TSA) to preserve the acetylation state post-lysis.
-
Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated-α-tubulin (e.g., at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total α-tubulin or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Normalize the acetylated-α-tubulin signal to the total α-tubulin or loading control signal.
-
Plot the fold-change in acetylation relative to the vehicle control.
-
Analysis of Protein Interactions: Co-Immunoprecipitation (Co-IP)
This protocol is used to identify or confirm interactions between HDAC6 and its binding partners (e.g., HSP90, p53).
Methodology:
-
Cell Lysis:
-
Harvest cultured cells treated as desired.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., Tris-based buffer with 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes, then clarify lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate 1-2 mg of pre-cleared lysate with an anti-HDAC6 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by gentle centrifugation.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the bound protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting.
-
Probe separate blots with antibodies for HDAC6 (to confirm successful pulldown) and the putative interacting protein (e.g., anti-HSP90). The presence of the interactor in the anti-HDAC6 lane, but not the IgG control lane, confirms the interaction.
-
Caption: Workflow for Co-Immunoprecipitation to validate HDAC6 protein-protein interactions.
Cell Migration and Invasion Assay (Transwell Assay)
This assay measures the ability of cancer cells to migrate (move through a porous membrane) or invade (actively degrade and move through an extracellular matrix barrier) in response to a chemoattractant.
Methodology:
-
Preparation of Inserts:
-
Use cell culture inserts (e.g., 8 µm pore size).
-
For Migration: No coating is needed.
-
For Invasion: Thaw Matrigel or a similar basement membrane extract on ice. Dilute with cold, serum-free medium. Coat the top surface of the insert membrane with 50-100 µL of the Matrigel solution and incubate at 37°C for 2-4 hours to allow it to gel.
-
-
Cell Preparation and Seeding:
-
Serum-starve cancer cells for 18-24 hours.
-
Harvest cells using trypsin and resuspend them in serum-free medium.
-
Seed 50,000 - 100,000 cells in 200 µL of serum-free medium into the top chamber of each insert. Include the HDAC6 inhibitor or vehicle in this suspension.
-
-
Assay Assembly:
-
Place the inserts into the wells of a 24-well plate.
-
Add 600-800 µL of medium containing a chemoattractant (e.g., 10% FBS) to the bottom chamber.
-
Incubate the plate at 37°C for 12-48 hours (time is cell-line dependent).
-
-
Quantification:
-
After incubation, carefully remove the inserts.
-
Use a cotton swab to gently wipe away the non-migrated/invaded cells from the top surface of the membrane.
-
Fix the cells that have moved to the underside of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the underside of the membrane using a microscope. Count the number of stained cells in several representative fields.
-
Alternatively, destain the cells by incubating the membrane in a destaining solution (e.g., 10% acetic acid) and measure the absorbance of the solution on a plate reader.
-
Caption: Workflow for a Transwell invasion assay to measure the effect of HDAC6 inhibitors on cell motility.
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of an HDAC6 inhibitor in a living animal model.
Methodology:
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Harvest cancer cells from culture. Resuspend a specific number of cells (e.g., 1-5 million) in a sterile solution like PBS or Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor mice regularly for tumor growth. Use calipers to measure tumor length (L) and width (W). Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, HDAC6 inhibitor).
-
Administer the drug or vehicle according to the planned schedule (e.g., daily oral gavage, intraperitoneal injection).
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week to assess efficacy and toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size or at a fixed time point.
-
Euthanize the mice and excise the tumors.
-
-
Data Analysis:
-
Weigh the excised tumors.
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if the difference between treatment and control groups is significant.
-
Tumors can be further processed for pharmacodynamic analysis (e.g., Western blot for acetylated tubulin) or histopathology.
-
Conclusion and Future Directions
HDAC6 stands out as a unique and highly tractable target in cancer therapy. Its central role in regulating cell motility, protein quality control via the HSP90 and autophagy pathways, and oncogenic signaling makes its inhibition a multifaceted strategy for attacking cancer cells. Preclinical and clinical data strongly support the continued development of selective HDAC6 inhibitors, particularly as part of combination therapies designed to overcome drug resistance and enhance the efficacy of existing treatments.
Future research should focus on:
-
Identifying Predictive Biomarkers: Discovering which patient populations are most likely to respond to HDAC6 inhibition.
-
Optimizing Combination Strategies: Systematically evaluating novel combinations, especially with targeted therapies and immunotherapies, in relevant preclinical models.
-
Exploring Non-Catalytic Functions: Investigating the therapeutic potential of targeting the ubiquitin-binding domain of HDAC6, which could offer new mechanisms of action independent of deacetylase activity.
By continuing to unravel the complex biology of HDAC6, the scientific community can fully exploit its potential as a therapeutic target to improve outcomes for cancer patients.
References
Probing the Scaffold: A Technical Guide to the Non-Enzymatic Functions of HDAC6 Utilizing Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, predominantly cytoplasmic enzyme that has garnered significant attention for its multifaceted roles in cellular homeostasis and disease. Beyond its well-established deacetylase activity on substrates like α-tubulin and Hsp90, HDAC6 possesses critical non-enzymatic functions, primarily mediated by its ubiquitin-binding domain.[1][2][3] These scaffolding functions are integral to processes such as the clearance of misfolded protein aggregates via the aggresome pathway and the regulation of cytoskeletal dynamics.[2][4] Traditional inhibitors, while valuable, only block the catalytic activity of HDAC6, leaving its scaffolding functions intact. The advent of targeted protein degradation technology, particularly proteolysis-targeting chimeras (PROTACs), has provided a powerful tool to eliminate the entire HDAC6 protein, thereby enabling a deeper exploration of its non-enzymatic roles. This technical guide provides an in-depth overview of the non-enzymatic functions of HDAC6 as elucidated by the application of specific degraders, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Non-Enzymatic Functions of HDAC6: A Deeper Dive
HDAC6's non-enzymatic activities are largely attributed to its C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP), which allows it to recognize and bind to both poly-ubiquitinated and unanchored ubiquitin chains. This interaction is central to its role as a cellular "scaffold" or "adaptor" protein in several key pathways:
-
Aggresome Formation and Autophagy: In response to cellular stress and the accumulation of misfolded, poly-ubiquitinated proteins, HDAC6 plays a crucial role in sequestering these aggregates. It binds to the ubiquitinated cargo and, through its interaction with the dynein motor complex, facilitates their transport along microtubules to the microtubule-organizing center (MTOC), where they coalesce to form an aggresome. This sequestration is a cytoprotective mechanism that prepares the aggregates for subsequent clearance by autophagy. Studies using HDAC6 degraders have demonstrated that the complete removal of HDAC6 protein abrogates aggresome formation, a phenotype not observed with catalytic inhibitors alone.
-
Cytoskeletal Regulation and Cell Motility: HDAC6's influence on the cytoskeleton extends beyond the deacetylation of α-tubulin. Its ability to interact with both microtubules and actin-remodeling proteins suggests a scaffolding role in coordinating cytoskeletal dynamics. While the enzymatic activity of HDAC6 is required for some aspects of cell morphology, its role in processes like lymphocyte chemotaxis can be independent of its deacetylase function. Degradation of HDAC6 allows for the investigation of these non-enzymatic contributions to cell migration and morphology.
-
Signal Transduction and Protein-Protein Interactions: HDAC6 acts as a scaffold to assemble multi-protein complexes, thereby influencing various signaling pathways. For instance, it can interact with the chaperone-like protein p97/VCP to facilitate the degradation of ubiquitinated proteins. By degrading HDAC6, researchers can dissect the composition and function of these complexes and identify signaling pathways that are dependent on the physical presence of the HDAC6 protein rather than just its enzymatic activity.
HDAC6 Degraders: A Summary of Quantitative Data
The development of HDAC6-targeting PROTACs has provided potent and selective tools to induce the degradation of the HDAC6 protein. These heterobifunctional molecules recruit an E3 ubiquitin ligase (commonly Cereblon or VHL) to HDAC6, leading to its ubiquitination and subsequent degradation by the proteasome. The efficiency of these degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Degrader | E3 Ligase Ligand | HDAC6 Binder | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NP8 | Pomalidomide (CRBN) | Nexturastat A | MM.1S | 3.8 | >90 | |
| 3j | VHL Ligand | Nexturastat A | MM.1S | 7.1 | >90 | |
| TO-1187 (8) | Pomalidomide (CRBN) | TO-317 | MM.1S | 5.81 | 94 | |
| 9 | Pomalidomide (CRBN) | TO-317 derivative | MM.1S | 5.01 | 94 | |
| 3 | Pomalidomide (CRBN) | TO-317 derivative | MM.1S | 21.8 | 93 |
Experimental Protocols
Western Blot Analysis of HDAC6 Degradation
This protocol details the assessment of HDAC6 protein levels following treatment with a degrader.
Materials:
-
Cell line of interest (e.g., MM.1S, HeLa)
-
HDAC6 degrader (e.g., NP8, TO-1187)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, Carfilzomib)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC6, anti-α-tubulin (loading control), anti-acetylated-α-tubulin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. The following day, treat cells with various concentrations of the HDAC6 degrader or DMSO for the desired time course (e.g., 2, 6, 24 hours). For mechanistic studies, pre-treat cells with a proteasome inhibitor (e.g., 1 µM Carfilzomib for 6 hours) before adding the degrader.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts for each sample, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Immunofluorescence Staining for Acetylated Tubulin and Aggresome Formation
This protocol allows for the visualization of changes in microtubule acetylation and the formation of aggresomes upon HDAC6 degradation.
Materials:
-
Cells grown on coverslips
-
HDAC6 degrader and controls
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-HDAC6, anti-vimentin (aggresome marker)
-
Fluorochrome-conjugated secondary antibodies
-
DAPI solution
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a multi-well plate. Treat with the HDAC6 degrader or control as described in the western blot protocol.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash cells with PBS and block with blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate cells with diluted primary antibodies in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with fluorochrome-conjugated secondary antibodies in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash cells with PBS and counterstain nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Quantify fluorescence intensity or the percentage of cells with aggresomes.
Immunoprecipitation of HDAC6 and Interacting Proteins
This protocol is for isolating HDAC6 and its binding partners to study how degradation affects its protein-protein interactions.
Materials:
-
Cell lysate (prepared as for western blotting, but with a non-denaturing lysis buffer)
-
Anti-HDAC6 antibody suitable for immunoprecipitation
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose slurry
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)
Procedure:
-
Pre-clearing the Lysate: Add control IgG and Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and collect the supernatant.
-
Immunoprecipitation: Add the anti-HDAC6 antibody or control IgG to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C on a rotator.
-
Capture of Immune Complexes: Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer. For western blot analysis, Laemmli buffer can be used, followed by boiling. For mass spectrometry, a non-denaturing elution buffer is recommended.
-
Analysis: Analyze the eluted proteins by western blotting to confirm the pulldown of HDAC6 and to detect co-immunoprecipitated proteins.
Visualizing the Pathways and Processes
Caption: HDAC6-mediated aggresome pathway.
Caption: Mechanism of action of HDAC6 PROTACs.
Caption: Experimental workflow for studying HDAC6 degradation.
Conclusion
The use of specific degraders has ushered in a new era for studying the non-enzymatic functions of HDAC6. By inducing the complete removal of the protein, these tools allow for a clear distinction between catalytic and scaffolding roles. The data and protocols presented in this guide offer a framework for researchers to design and execute experiments aimed at further unraveling the complex biology of HDAC6. As our understanding of HDAC6's non-enzymatic functions deepens, so too will the potential for developing novel therapeutic strategies that target these specific activities in diseases ranging from cancer to neurodegeneration.
References
In-Depth Technical Guide: Chemical Properties and Stability of HDAC6 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of HDAC6 degrader-1, a potent and selective proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Histone Deacetylase 6 (HDAC6). This document is intended to serve as a core resource for researchers and drug development professionals working with this and similar molecules.
Introduction to this compound
This compound is a heterobifunctional molecule designed to induce the degradation of HDAC6 via the ubiquitin-proteasome system. It consists of a ligand that binds to the HDAC6 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. Specifically, many well-characterized HDAC6 degraders, such as the compound often referred to as NP8 or Compound A6, utilize the selective HDAC6 inhibitor Nexturastat A as the HDAC6-binding moiety and a derivative of thalidomide, such as pomalidomide, to engage the Cereblon (CRBN) E3 ligase. By bringing HDAC6 and CRBN into close proximity, this compound facilitates the ubiquitination of HDAC6, marking it for degradation by the proteasome.[1][2]
Chemical Properties
The following tables summarize the known chemical and physicochemical properties of a representative this compound (Compound NP8/A6).
Table 1: General Chemical Properties of this compound (NP8/Compound A6)
| Property | Value | Reference |
| CAS Number | 2439058-23-6 | [3] |
| Molecular Formula | C40H45N9O9 | |
| Molecular Weight | 795.84 g/mol | |
| Appearance | White to off-white solid | (Typical for similar compounds) |
Table 2: Physicochemical Properties of this compound (NP8/Compound A6)
| Property | Value | Conditions and Notes | Reference |
| Solubility | DMSO: ≥ 100 mg/mL (125.65 mM) | Requires sonication. Hygroscopic DMSO can affect solubility. | [3] |
| In vivo formulation | ≥ 2.5 mg/mL in a solution of DMSO, PEG300, Tween-80, and saline. | [3] | |
| Melting Point | Data not available | ||
| pKa | Data not available | ||
| LogP | Data not available |
Stability and Storage
Proper handling and storage are critical to maintain the integrity and activity of this compound.
Table 3: Stability and Storage Recommendations
| Condition | Recommendation | Duration | Reference |
| Stock Solution | Store at -80°C, sealed and protected from moisture. | 6 months | |
| Store at -20°C, sealed and protected from moisture. | 1 month | ||
| Shipping | Shipped at room temperature for short durations. Blue ice is used for evaluation samples. |
Note: Repeated freeze-thaw cycles should be avoided. It is recommended to aliquot the stock solution into single-use vials.
Signaling Pathway of HDAC6 Degradation
This compound operates through the PROTAC mechanism to induce the degradation of HDAC6. The following diagram illustrates this signaling pathway.
Caption: Mechanism of HDAC6 degradation by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Western Blot for HDAC6 Degradation
This protocol is used to quantify the reduction in HDAC6 protein levels following treatment with the degrader.
Materials:
-
Cell lines (e.g., MM.1S, HeLa)
-
This compound
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-HDAC6 (e.g., 1:1000 dilution)
-
Anti-acetylated α-tubulin (as a pharmacodynamic marker)
-
Anti-GAPDH or β-actin (as a loading control, e.g., 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 20-30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and a chemiluminescence imager.
-
Quantify band intensities and normalize HDAC6 levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.
-
In-Cell ELISA for HDAC6 Degradation
This high-throughput method allows for the quantification of HDAC6 protein levels directly in cultured cells.
Materials:
-
96-well microplates
-
Cell lines (e.g., MM.1S)
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against HDAC6
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a concentration range of this compound for the desired duration.
-
-
Fixation and Permeabilization:
-
Fix the cells with fixation buffer.
-
Permeabilize the cells with permeabilization buffer.
-
-
Immunostaining:
-
Block non-specific binding with blocking solution.
-
Incubate with the primary anti-HDAC6 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the signal to a cell viability stain (e.g., Janus Green) or total protein content.
-
Calculate the percentage of HDAC6 remaining compared to the vehicle-treated control.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the characterization of this compound.
Caption: Workflow for characterizing this compound.
Conclusion
This technical guide provides essential information on the chemical properties, stability, mechanism of action, and experimental characterization of this compound. The provided data and protocols are intended to support the effective use of this molecule in research and drug development settings. As with any potent chemical probe, careful adherence to storage and handling guidelines is crucial for obtaining reliable and reproducible results. Further studies are warranted to fully elucidate the complete physicochemical profile and long-term stability of this class of molecules.
References
Methodological & Application
Application Notes and Protocols for HDAC6 Degrader-1 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of HDAC6 degrader-1, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Histone Deacetylase 6 (HDAC6). This document outlines recommended concentrations, experimental protocols, and key signaling pathways affected by HDAC6 degradation, enabling researchers to effectively utilize this tool in their studies.
Introduction to this compound
This compound is a bifunctional molecule that simultaneously binds to HDAC6 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the HDAC6 protein.[1][2][3] This targeted protein degradation offers a powerful alternative to traditional enzyme inhibition, allowing for the study of scaffolding and other non-catalytic functions of HDAC6.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and other structurally related HDAC6 degraders from various in vitro studies. These values can serve as a starting point for experimental design.
Table 1: Effective Concentrations of HDAC6 Degraders for Protein Degradation
| Degrader Name/Identifier | Cell Line | DC₅₀ (Degradation Concentration) | Effective Concentration Range | Treatment Duration | Key Observations |
| This compound (NP8) | MM.1S | 3.8 nM[3][4] | 10 nM - 1 µM | 2 - 24 hours | Significant degradation observed at 100 nM. |
| HeLa | Not specified | 100 nM - 1 µM | 24 hours | Potent degradation at 100 nM. | |
| HDAC6 Degrader (Compound A6) | Myeloid Leukemia cell lines | 3.5 nM | 0.1 - 10 µM | 6 hours | Potent and selective degradation. |
| VHL-based Degrader (3j) | MM.1S | 7.1 nM | 1 nM - 30 µM | 4 hours | Strong degradation at 10 nM, maximal effect at 100 nM. |
| Mouse 4935 | 4.3 nM | 10 nM - 10 µM | 6 hours | More potent than CRBN-based degraders in this cell line. | |
| Degrader TO-1187 | MM.1S | 5.81 nM | 1 nM - 25 µM | 6 hours | Highly selective for HDAC6 over other HDACs. |
Table 2: Concentrations for Cellular Assays
| Degrader Name/Identifier | Cell Line | Assay Type | GI₅₀/IC₅₀ | Concentration Range | Treatment Duration |
| This compound | MM.1S | Cell Viability | GI₅₀: 1.21 µM | 0 - 10 µM | 72 hours |
| HDAC6 Degrader (Compound A6) | Leukemia cell lines | Cell Viability | IC₅₀: 1.2 - 1.7 µM | 0.5 - 50 µM | Not specified |
| MOLM13 | Apoptosis | Not specified | 8 - 24 µM | 48 hours |
Signaling Pathways
HDAC6 is a cytoplasmic deacetylase with numerous non-histone substrates. Its degradation impacts several key cellular pathways.
Caption: HDAC6 Signaling and Degrader Mechanism of Action.
HDAC6 primarily deacetylates non-histone proteins such as α-tubulin, Hsp90, and cortactin, thereby regulating microtubule and actin dynamics. It is also implicated in the PI3K-AKT and Ras-MAPK signaling pathways. Furthermore, HDAC6 plays a crucial role in the clearance of misfolded proteins through the aggresome pathway. This compound hijacks the ubiquitin-proteasome system to induce the degradation of HDAC6.
Experimental Protocols
The following are detailed protocols for key in vitro experiments.
Experimental Workflow
Caption: General experimental workflow for in vitro studies.
Protocol 1: Western Blot for HDAC6 Degradation and α-Tubulin Acetylation
This protocol is designed to assess the degradation of HDAC6 and the corresponding increase in its substrate's acetylation, a key pharmacodynamic marker.
Materials:
-
Cell line of interest (e.g., MM.1S, HeLa)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, optional control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies:
-
Anti-HDAC6
-
Anti-acetylated-α-tubulin
-
Anti-α-tubulin
-
Anti-GAPDH or other loading control
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a dose-response from 1 nM to 1 µM). Include a DMSO-only vehicle control.
-
For mechanistic studies, pre-treat cells with a proteasome inhibitor like MG132 (1 µM) for 1 hour before adding the degrader to confirm proteasome-dependent degradation.
-
Remove the old medium from the cells and add the medium containing the degrader or vehicle.
-
Incubate for the desired time (e.g., 4, 6, or 24 hours). A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to determine optimal degradation time.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the HDAC6 signal to the loading control.
-
Normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
-
Plot the normalized data to determine the DC₅₀.
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear or opaque-walled plates (depending on the assay)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Include wells with medium only for background control.
-
Treatment:
-
The following day, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 50 µM). Include a DMSO vehicle control.
-
Incubate for the desired duration, typically 72 hours for cell viability studies.
-
-
Assay Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (medium only) from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the degrader concentration.
-
Calculate the GI₅₀ or IC₅₀ value using non-linear regression analysis.
-
Conclusion
This compound is a valuable chemical probe for investigating the biological functions of HDAC6. The provided concentration guidelines and detailed protocols will assist researchers in designing and executing robust in vitro experiments. It is recommended to empirically determine the optimal concentrations and treatment times for each specific cell line and experimental setup.
References
- 1. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for HDAC6 Degrader-1 Treatment in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of HDAC6 degrader-1 in cell culture experiments. The protocols outlined below are based on established methodologies and published research findings, offering a framework for investigating the cellular effects of this potent and selective protein degrader.
Introduction
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Histone Deacetylase 6 (HDAC6)[1][2]. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target[1]. This compound consists of a ligand that binds to HDAC6, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ligase[1][2]. By hijacking the ubiquitin-proteasome system, this compound offers a powerful tool for studying the functional roles of HDAC6 beyond its enzymatic activity.
Data Presentation: Summary of Treatment Conditions and Effects
The following table summarizes the treatment times and concentrations of various HDAC6 degraders, including this compound and other functionally similar molecules, across different cell lines and the observed biological outcomes.
| Cell Line | Degrader | Concentration Range | Treatment Time | Observed Effects | Reference |
| MM.1S (Multiple Myeloma) | This compound (NP8) | 0-10 μM | 72 h | Inhibited cell viability (GI₅₀ = 1.21 μM) | |
| MM.1S (Multiple Myeloma) | This compound | 1 nM - 30 μM | 4 h | Strong degradation of HDAC6 at ≥10 nM, maximal effect around 100 nM. | |
| MM.1S (Multiple Myeloma) | VHL-based degrader (3j) | 100 nM | 0 - 6 h | Time-dependent degradation of HDAC6. | |
| MM.1S (Multiple Myeloma) | CRBN-based degrader (TO-1187) | 5 nM - 500 nM | 6 h | Selective HDAC6 degradation (Dmax of 94% at 100 nM, DC₅₀ = 5.81 nM). | |
| Mouse 4935 (Immortalized Cell Line) | VHL-based degrader (3j) | 10 nM - 10 μM | 6 h | Induced HDAC6 degradation and tubulin acetylation. | |
| Myeloid Leukemia cell lines (e.g., MOLM13) | PROTAC HDAC6 degrader (A6) | 8-24 μM | 48 h | Induced apoptosis and cell cycle arrest at sub-G1 phase. | |
| U266 and HL-60 (Leukemia cell lines) | PROTAC HDAC6 degrader (A6) | 0.1-10 μM | 6 h | Potent HDAC6 degradation and hyperacetylation of α-tubulin. | |
| MCF-7 (Breast Cancer) | dHDAC6 | Not specified | 2 h | Significant degradation of HDAC6 and upregulation of tubulin acetylation. | |
| HeLa (Cervical Cancer) & MM.1S | Various HDAC6 PROTACs | 1 µM | 24 h | Degradation efficiency was observed to be cell-line dependent. | |
| AML12 (Mouse Liver Cells) | Compound [I] | 0.5 nM | Not specified | Prevented apoptosis in a model of acute liver injury. |
Experimental Protocols
Cell Culture and Seeding
-
Culture the desired cell line (e.g., MM.1S, HeLa, MCF-7) in the appropriate complete culture medium, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
-
Seed the cells in multi-well plates (e.g., 6-well, 12-well, or 96-well) at a density that will ensure they are approximately 70-80% confluent at the time of treatment. Allow the cells to adhere overnight.
Preparation and Treatment with this compound
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO. To minimize freeze-thaw cycles, aliquot the stock solution and store it at -20°C or -80°C.
-
On the day of the experiment, prepare fresh serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.
-
Include a vehicle-only control (e.g., DMSO at a final concentration below 0.1%) to account for any solvent effects.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment duration (e.g., 4, 6, 24, 48, or 72 hours).
Western Blot Analysis for HDAC6 Degradation
This protocol is to verify the degradation of the HDAC6 protein.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HDAC6 overnight at 4°C.
-
To assess the downstream effects of HDAC6 degradation, you can also probe for acetylated α-tubulin.
-
Use a loading control antibody (e.g., GAPDH or β-tubulin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control to determine the GI₅₀ or IC₅₀ value.
Mandatory Visualizations
Caption: Mechanism of HDAC6 degradation by a PROTAC.
Caption: General workflow for cell-based assays.
References
Application Notes and Protocols: Western Blot for HDAC6 Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of Histone Deacetylase 6 (HDAC6) degradation by Western blot. This protocol is intended for researchers in academia and the pharmaceutical industry investigating HDAC6 as a therapeutic target and developing novel degraders, such as Proteolysis Targeting Chimeras (PROTACs).
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes, including protein quality control, cell motility, and signal transduction.[1][2] Its involvement in the degradation of misfolded proteins through the aggresome-autophagy pathway makes it a significant target in neurodegenerative diseases and cancer.[3][4][5] Unlike other HDACs, HDAC6's substrates are predominantly non-histone proteins, with α-tubulin and the molecular chaperone Hsp90 being key examples. The development of small molecule degraders that specifically target HDAC6 for proteasomal degradation has become a promising therapeutic strategy. Western blotting is an essential technique to confirm the degradation of HDAC6 and to quantify the efficacy of these novel compounds.
Signaling Pathway for HDAC6 Degradation
HDAC6 degradation can be induced by targeted protein degraders, such as PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) to HDAC6, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. This process can be blocked by proteasome inhibitors like MG132 or bortezomib, confirming the proteasome-dependent mechanism of degradation.
Caption: PROTAC-mediated degradation pathway of HDAC6.
Experimental Protocol: Western Blot for HDAC6 Degradation
This protocol outlines the steps for cell lysis, protein quantification, SDS-PAGE, protein transfer, immunodetection, and analysis of HDAC6 levels following treatment with a potential degrader.
Materials and Reagents
-
Cell Lines: e.g., MM.1S (Multiple Myeloma), HeLa, Ramos
-
HDAC6 Degrader: e.g., PROTAC compound
-
Proteasome Inhibitor (optional): MG132 or Bortezomib
-
Lysis Buffer: RIPA buffer is recommended for whole-cell extracts and to ensure solubilization of nuclear and membrane-bound proteins.
-
RIPA Buffer Recipe: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (2x or 4x)
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary Antibodies:
-
Anti-HDAC6 antibody (see table below for examples)
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-vinculin)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent Substrate (ECL)
-
Imaging System
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of HDAC6 degradation.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere (for adherent cells).
-
Treat cells with various concentrations of the HDAC6 degrader for different time points (e.g., 2, 6, 24 hours).
-
Include a vehicle control (e.g., DMSO).
-
For mechanism-of-action studies, pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG132) for 1 hour before adding the degrader.
-
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant (total cell lysate) into a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's protocol.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load 20-50 µg of protein per lane into an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by observing the pre-stained ladder on the membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-HDAC6 antibody at the recommended dilution (see table below) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., GAPDH, β-actin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the HDAC6 band intensity to the corresponding loading control band intensity.
-
Data Presentation
The efficacy of HDAC6 degraders is typically quantified by determining the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum percentage of degradation).
Table 1: Examples of Primary Antibodies for HDAC6 Western Blot
| Antibody | Host | Supplier | Catalog # | Recommended Dilution (WB) |
| HDAC6 | Rabbit | Proteintech | 67250-1-Ig | 1:5000 - 1:50000 |
| HDAC6 | Rabbit | Proteintech | 12834-1-AP | 1:5000 - 1:50000 |
| Anti-HDAC6 [EPR22951-29] | Rabbit | Abcam | ab239362 | Varies by lysate |
| HDAC6 Polyclonal | Rabbit | Thermo Fisher | PA5-120113 | 1:500 - 1:1000 |
| HDAC6 Polyclonal | Rabbit | Thermo Fisher | PA1-41056 | 2-5 µg/mL |
Table 2: Quantitative Data on PROTAC-mediated HDAC6 Degradation
| Compound | Cell Line | DC₅₀ | Dₘₐₓ | Treatment Time (h) | E3 Ligase | Reference |
| PROTAC 8 (TO-1187) | MM.1S | 5.81 nM | 94% | 6 | CRBN | |
| PROTAC 9 | MM.1S | 5.01 nM | 94% | 6 | CRBN | |
| PROTAC 3j | 4935 (mouse) | ~12 nM | >90% | 6 | VHL | |
| NP8 | MM.1S | 20.9 nM | >90% | 24 | CRBN |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Optimize transfer time and voltage. Check for proper contact between the gel and membrane. |
| Low antibody concentration | Increase primary or secondary antibody concentration or incubation time. | |
| Inactive ECL substrate | Use fresh substrate. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA). |
| High antibody concentration | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody or try a different blocking buffer. |
| Protein degradation | Ensure protease inhibitors are added to the lysis buffer and keep samples on ice. |
By following this detailed protocol, researchers can reliably assess the degradation of HDAC6, enabling the characterization and development of novel therapeutics targeting this important enzyme.
References
- 1. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HDAC6 regulates aggresome-autophagy degradation pathway of α-synuclein in response to MPP+-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. dash.harvard.edu [dash.harvard.edu]
Application Notes and Protocols for Measuring HDAC6 Degradation Efficiency
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed methodologies for quantifying the degradation of Histone Deacetylase 6 (HDAC6), a critical enzyme involved in various cellular processes. Its dysregulation is linked to cancer and neurodegenerative diseases, making it a key therapeutic target. The development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), necessitates robust methods to measure degradation efficiency.
Overview of HDAC6 and its Signaling Pathways
HDAC6 is a unique, primarily cytoplasmic, Class IIb histone deacetylase. Unlike other HDACs, its main substrates are non-histone proteins, including α-tubulin, cortactin, and the chaperone protein Hsp90.[1][2] By deacetylating these targets, HDAC6 regulates crucial cellular functions like cell motility, protein quality control, and signaling pathways such as the PI3K-AKT and ERK pathways.[3][4][5]
Targeted degradation of HDAC6 is a promising therapeutic strategy. This is often achieved using PROTACs, which are heterobifunctional molecules that link an HDAC6-binding ligand to a ligand for an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This proximity induces the ubiquitination of HDAC6, marking it for destruction by the proteasome.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. biorxiv.org [biorxiv.org]
- 3. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histone deacetylase 6 (HDAC6) deacetylates extracellular signal-regulated kinase 1 (ERK1) and thereby stimulates ERK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Cell Viability in Response to HDAC6 Degrader-1
Audience: Researchers, scientists, and drug development professionals.
Abstract
Histone deacetylase 6 (HDAC6) is a promising therapeutic target in oncology due to its primary cytoplasmic localization and its role in regulating key cellular processes such as cell motility, protein degradation, and stress responses.[1][2] Unlike traditional HDAC6 inhibitors that only block the enzyme's catalytic activity, HDAC6 degraders are emergent therapeutic agents designed to eliminate the entire protein. This application note provides detailed protocols for assessing the cytotoxic effects of a novel compound, "HDAC6 degrader-1," on cancer cells using two common cell viability assays: the MTT colorimetric assay and the CellTiter-Glo® luminescent assay. Additionally, it outlines the mechanism of action for HDAC6 degraders and presents a framework for data analysis.
Introduction to HDAC6 and Targeted Protein Degradation
HDAC6 is a unique member of the HDAC family, primarily acting on non-histone cytoplasmic proteins like α-tubulin and the chaperone protein Hsp90.[1][2] Its overexpression is linked to tumorigenesis and metastasis, making it a key target for cancer therapy.[1]
Targeted protein degradation is a novel therapeutic strategy that utilizes bifunctional molecules, often called Proteolysis-Targeting Chimeras (PROTACs), to eliminate specific proteins. An HDAC6 degrader consists of a ligand that binds to HDAC6, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This proximity induces the ubiquitination of HDAC6, marking it for destruction by the proteasome. This approach can overcome limitations of traditional inhibitors by eliminating both the enzymatic and non-enzymatic functions of the target protein.
Mechanism of Action: HDAC6 Degrader
The HDAC6 degrader facilitates the formation of a ternary complex between HDAC6 and an E3 ubiquitin ligase. This complex tags HDAC6 with ubiquitin chains, leading to its recognition and subsequent degradation by the 26S proteasome. The degradation of HDAC6 results in the hyperacetylation of its substrates, such as α-tubulin, and can induce downstream effects including cell cycle arrest and apoptosis.
References
Application Notes and Protocols for Immunoprecipitation of HDAC6 Following Degrader Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique cytoplasmic enzyme that plays a critical role in a variety of cellular processes, including cell motility, stress response, and protein degradation pathways.[1][2][3] Its involvement in pathological conditions such as cancer and neurodegenerative diseases has made it an attractive therapeutic target.[1][2] The development of selective HDAC6 degraders, such as proteolysis-targeting chimeras (PROTACs), has emerged as a powerful strategy to achieve a chemical knockdown of HDAC6, offering potential advantages over traditional small molecule inhibitors.
These application notes provide detailed protocols for the immunoprecipitation (IP) of HDAC6 after treatment with such degraders. This allows for the downstream analysis of HDAC6 levels, its ubiquitination status, and the identification of interacting proteins, which is crucial for understanding the mechanism of action of these degraders and their effects on cellular signaling.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of HDAC6 degradation by PROTACs and the general workflow for immunoprecipitation following degrader treatment.
Caption: Mechanism of PROTAC-mediated HDAC6 degradation.
Caption: General workflow for HDAC6 immunoprecipitation.
Quantitative Data on HDAC6 Degraders
The following tables summarize the degradation efficiency of various HDAC6 PROTACs, providing key parameters for experimental design.
Table 1: Degradation Potency of Representative HDAC6 PROTACs
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase Recruited | Reference |
| TO-1187 | MM.1S | 5.81 | 94 | 6 | Cereblon (CRBN) | |
| PROTAC 3 | MM.1S | 21.8 | 93 | Not Specified | Cereblon (CRBN) | |
| PROTAC 8 | MM.1S | 5.81 | 94 | Not Specified | Cereblon (CRBN) | |
| PROTAC 9 | MM.1S | 5.01 | 94 | Not Specified | Cereblon (CRBN) | |
| NP8 | MM.1S | 3.8 | >90 | 2 | Cereblon (CRBN) | |
| Compound 3j | MM1S | ~12 (WB), 4.3 (ELISA) | >90 | 4 | Von Hippel-Lindau (VHL) |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Time Course of HDAC6 Degradation by TO-1187 in MM.1S Cells (100 nM)
| Treatment Time | % HDAC6 Degradation |
| 30 min | ~20% |
| 1 h | ~45% |
| 6 h | 92% (Dmax) |
| 24 h | No significant increase |
Data extracted from kinetic analysis of TO-1187.
Experimental Protocols
Protocol 1: Immunoprecipitation of Endogenous HDAC6 Using an Antibody-Based Approach
This protocol is adapted for the analysis of HDAC6 levels and interacting partners after degrader treatment.
Materials:
-
Cells treated with HDAC6 degrader or vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors just before use.
-
Anti-HDAC6 antibody suitable for IP (2-5 µg per IP)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose slurry
-
Wash Buffer: Lysis buffer without protease/phosphatase inhibitors or a less stringent buffer like 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100.
-
Elution Buffer:
-
For Western Blotting: 1x Laemmli sample buffer.
-
For Mass Spectrometry: 0.1 M glycine pH 2.5, followed by immediate neutralization with 1M Tris-HCl pH 8.5.
-
-
Microcentrifuge tubes
-
Rotating platform
Procedure:
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse the cell pellet in an appropriate volume of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration (e.g., using a BCA assay).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 500-1000 µg of cleared lysate, add 20-30 µL of Protein A/G bead slurry.
-
Incubate on a rotator at 4°C for 1 hour to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-HDAC6 antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate on a rotator at 4°C for 4 hours to overnight.
-
-
Immune Complex Capture:
-
Add 30-50 µL of Protein A/G bead slurry to each immunoprecipitation reaction.
-
Incubate on a rotator at 4°C for 1-2 hours.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
For Western Blot Analysis: Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute the proteins. Pellet the beads and collect the supernatant.
-
For Mass Spectrometry or Activity Assays: Elute with a non-denaturing elution buffer, such as 0.1 M glycine pH 2.5. Incubate for 5-10 minutes at room temperature, pellet the beads, and transfer the supernatant to a new tube. Immediately neutralize the eluate.
-
-
Downstream Analysis:
-
The eluted proteins can be analyzed by Western blotting to confirm the immunoprecipitation of HDAC6 and to detect co-immunoprecipitated proteins.
-
For the discovery of novel interacting partners, the eluate can be subjected to mass spectrometry analysis.
-
Protocol 2: Chemical Proteomics Approach for HDAC6 Pulldown Using an Immobilized Inhibitor
This protocol offers an alternative to antibody-based IP, utilizing a specific HDAC6 inhibitor covalently coupled to beads. This can provide higher specificity and allow for competitive elution, preserving protein complex integrity.
Materials:
-
HDAC6 inhibitor-coupled beads (e.g., Hdac-IN-66 coupled to NHS-activated beads)
-
Control beads (without the inhibitor)
-
Cell lysate (prepared as in Protocol 1)
-
Wash Buffer (as in Protocol 1)
-
Elution Buffer:
-
Competitive Elution: Wash Buffer containing a high concentration of free HDAC6 inhibitor (e.g., 100-500 µM).
-
Denaturing Elution: 2x Laemmli Sample Buffer.
-
Procedure:
-
Bead Equilibration:
-
Wash the inhibitor-coupled beads and control beads twice with Lysis Buffer.
-
-
Binding/Incubation:
-
Add 1-2 mg of clarified cell lysate to the equilibrated beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads by gentle centrifugation (500 x g for 1 minute).
-
Carefully remove the supernatant.
-
Add 1 mL of ice-cold Wash Buffer to the beads and resuspend gently.
-
Repeat the centrifugation and wash steps 3-5 times.
-
-
Elution:
-
Competitive Elution (preserves complex integrity): Add Wash Buffer containing a high concentration of the free inhibitor. Incubate for 30-60 minutes at 4°C with rotation.
-
Denaturing Elution (for SDS-PAGE): Add 30-50 µL of 2x Laemmli Sample Buffer directly to the beads. Boil at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
Pellet the beads and collect the eluate.
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an anti-HDAC6 antibody to confirm successful pulldown.
-
For identification of interacting partners, the eluate from a non-denaturing elution can be analyzed by mass spectrometry.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low/No HDAC6 Signal in IP | Inefficient immunoprecipitation. | Increase antibody amount or incubation time. Ensure the antibody is validated for IP. |
| Low HDAC6 expression after degrader treatment. | Increase the amount of starting lysate. Confirm degradation with a whole-cell lysate Western blot. | |
| Inefficient elution. | Ensure the elution buffer is appropriate and incubation times are sufficient. For sample buffer elution, ensure complete boiling. | |
| High Background/Non-specific Bands | Insufficient washing. | Increase the number of wash steps or the stringency of the wash buffer. |
| Non-specific binding to beads. | Pre-clear the lysate with beads before adding the primary antibody. | |
| Antibody cross-reactivity. | Use a more specific primary antibody. |
Conclusion
The immunoprecipitation of HDAC6 following treatment with degraders is a critical tool for elucidating the molecular consequences of targeted protein degradation. The protocols provided herein offer a robust framework for researchers to investigate changes in HDAC6 levels, its ubiquitination status, and its interaction network. Careful optimization of experimental conditions, particularly antibody selection, washing stringency, and elution methods, is essential for obtaining high-quality, reproducible data. The quantitative information on degrader potency and kinetics will aid in designing experiments with appropriate treatment times and concentrations to effectively study the downstream effects of HDAC6 degradation.
References
- 1. Immunoprecipitation of HDAC6 and Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation of HDAC6 and Interacting Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Interplay between HDAC6 and its interacting partners: essential roles in the aggresome-autophagy pathway and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design of HDAC6 Degraders
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that regulates the acetylation of non-histone proteins, including α-tubulin, HSP90, and cortactin.[1] Its involvement in cellular processes such as cell motility, protein quality control, and immune regulation has made it a compelling therapeutic target for various diseases, including cancer and neurodegenerative disorders.[1][2]
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the body's natural ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[3][4] An HDAC6 degrader is a bifunctional molecule that links a ligand for HDAC6 to a ligand for an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This induced proximity leads to the polyubiquitination of HDAC6, marking it for degradation by the proteasome.
This document provides a comprehensive guide for the in vivo experimental design of HDAC6 degraders, covering the mechanism of action, study design considerations, detailed protocols for key assays, and data presentation.
Mechanism of Action and Signaling Pathways
HDAC6 degraders induce the degradation of the entire HDAC6 protein, which is distinct from small molecule inhibitors that only block its enzymatic activity. This degradation can abrogate both the catalytic and non-catalytic functions of HDAC6. The primary pharmacodynamic (PD) biomarker for HDAC6 degradation is the hyperacetylation of its major substrate, α-tubulin.
Caption: Mechanism of HDAC6 degradation via a PROTAC degrader.
The degradation of HDAC6 impacts several downstream signaling pathways. By increasing α-tubulin acetylation, it affects microtubule stability and cell motility. It also influences the STAT3 signaling pathway, which can modulate PD-L1 expression, and may play a role in activating Ras-MAPK and PI3K pathways in cancer.
Caption: Key downstream effects of HDAC6 degradation.
In Vivo Experimental Design
A systematic approach is crucial for evaluating the in vivo properties of an HDAC6 degrader. The typical workflow involves sequential pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.
Caption: General workflow for in vivo evaluation of HDAC6 degraders.
Animal Model Selection
The choice of animal model is dependent on the therapeutic indication.
| Animal Model Type | Example | Application | Key Considerations |
| Tumor Xenograft | Nude mice bearing human multiple myeloma (e.g., MM.1S) or AML (e.g., MOLM13) cells. | Oncology | Evaluate anti-tumor efficacy. Requires immunocompromised animals. |
| Syngeneic Model | C57BL/6 mice bearing murine cancer cells (e.g., B16 melanoma). | Immuno-oncology | Evaluate efficacy in the context of a competent immune system. |
| Disease Induction Model | Acetaminophen (APAP)-induced acute liver injury in mice. | Inflammatory Diseases | Model specific disease pathology to test therapeutic effect. |
| Transgenic Model | Mouse models of neurodegenerative diseases (e.g., Rett syndrome). | Neurology | Study effects on disease-relevant phenotypes in a genetic context. |
Pharmacokinetic (PK) Studies
PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the degrader. This is critical for PROTACs, which often have molecular properties "beyond the rule-of-five".
| Parameter | Description | Typical Protocol |
| Study Objective | To determine key PK parameters and establish drug exposure levels. | Healthy rodents (e.g., Sprague-Dawley rats or CD-1 mice). |
| Administration | Intravenous (IV) for bioavailability; chosen therapeutic route (e.g., oral, intraperitoneal). | Single dose administration. |
| Sampling | Serial blood collection at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h). | Plasma is harvested for analysis. |
| Bioanalysis | LC-MS/MS is the standard method for quantifying drug concentration in plasma. | Develop a sensitive and specific analytical method. |
| Key Parameters | Cmax, Tmax, AUC, Clearance (CL), Volume of distribution (Vd), Half-life (t½), Oral Bioavailability (%F). | Calculated using non-compartmental analysis. |
Pharmacodynamic (PD) Studies
PD studies are essential to confirm that the degrader engages and degrades HDAC6 in the target tissue, leading to the desired biological effect (e.g., increased α-tubulin acetylation).
| Parameter | Description | Typical Protocol |
| Study Objective | To establish a dose- and time-dependent relationship between drug exposure and target degradation. | Tumor-bearing mice or healthy animals. |
| Administration | Single or multiple doses at various levels. | Route should match the intended therapeutic use. |
| Sampling | Tissues (e.g., tumor, spleen, liver, brain) are collected at various time points post-dose (e.g., 2, 6, 24, 48h). | Match time points to PK profile if possible. |
| Biomarker Analysis | Target Degradation: HDAC6 protein levels measured by Western Blot or mass spectrometry.Downstream Effect: Acetylated α-tubulin levels measured by Western Blot or IHC. | Normalize to a loading control (e.g., GAPDH, β-actin) or total tubulin. |
Efficacy Studies
Efficacy studies evaluate the therapeutic benefit of the HDAC6 degrader in a disease model.
| Parameter | Description | Example Protocol (Tumor Xenograft) |
| Study Objective | To determine the anti-tumor activity of the degrader. | Nude mice are subcutaneously inoculated with tumor cells (e.g., 5-10 x 10⁶ MM.1S cells). |
| Treatment Groups | Vehicle control; degrader at multiple dose levels; optional positive control (e.g., standard-of-care drug). | N = 8-10 mice per group. |
| Dosing | Dosing begins when tumors reach a specified size (e.g., 100-200 mm³). | Dosing schedule (e.g., once daily, 5 days/week) is based on PK/PD data. |
| Endpoints | Primary: Tumor volume (measured by calipers), tumor growth inhibition (%TGI).Secondary: Body weight (for toxicity), survival.Terminal: Tumors collected for PD analysis. | Monitor animals daily. Euthanize if humane endpoints are reached. |
Detailed Experimental Protocols
Protocol 1: Western Blot for HDAC6 and Acetylated α-Tubulin in Tissue
This protocol details the analysis of protein levels in tissue samples collected from in vivo studies.
1. Tissue Homogenization and Protein Extraction: a. Weigh frozen tissue sample (~30-50 mg) and place in a 2 mL tube with a steel bead. b. Add 500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Homogenize the tissue using a tissue lyser (e.g., 2 cycles at 30 Hz for 2 min). d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 20 minutes at 4°C. f. Carefully collect the supernatant (protein lysate) into a new pre-chilled tube.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE: a. Normalize all samples to the same concentration (e.g., 2 µg/µL) with lysis buffer. b. Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes. c. Load 20-30 µg of protein per well onto a 4-15% SDS-polyacrylamide gel. Include a protein ladder. d. Run the gel at 100-120V until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (e.g., rabbit anti-HDAC6, mouse anti-acetylated-α-tubulin [clone 6-11B-1], rabbit anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane 3 times for 10 minutes each with TBST. d. Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature. e. Wash the membrane 3 times for 10 minutes each with TBST.
6. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a digital imager or X-ray film. c. Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest signal to the loading control signal.
Protocol 2: IHC for Acetylated α-Tubulin in Paraffin-Embedded Tissues
This protocol allows for the visualization and semi-quantification of acetylated α-tubulin within the tissue architecture.
1. Tissue Preparation: a. Fix freshly dissected tissues (e.g., tumors) in 10% neutral buffered formalin for 24 hours. b. Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax. c. Cut 4-5 µm thick sections using a microtome and mount them on charged glass slides.
2. Deparaffinization and Rehydration: a. Bake slides at 60°C for 30 minutes. b. Immerse slides in two changes of xylene for 5 minutes each. c. Rehydrate through two changes of 100% ethanol, followed by 95% and 80% ethanol for 3 minutes each. d. Rinse in running deionized water.
3. Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0). b. Heat in a pressure cooker or microwave to maintain a sub-boiling temperature for 10-20 minutes. c. Allow slides to cool to room temperature.
4. Staining: a. Wash slides with PBS. Circle the tissue with a hydrophobic barrier pen. b. Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes (for chromogenic detection). c. Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour. d. Incubate with the primary antibody (mouse anti-acetylated-α-tubulin) diluted in antibody diluent overnight at 4°C in a humidified chamber. e. Wash slides 3 times with PBST. f. Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature. g. Wash slides, then incubate with an avidin-biotin-HRP complex (ABC reagent) for 30 minutes.
5. Visualization and Counterstaining: a. Wash slides and apply a DAB (3,3'-diaminobenzidine) substrate until a brown color develops. b. Stop the reaction by rinsing with water. c. Counterstain with hematoxylin to visualize cell nuclei. d. Dehydrate, clear, and mount the slides with a permanent mounting medium.
6. Imaging and Analysis: a. Scan the slides using a digital slide scanner or microscope. b. Analyze the staining intensity and distribution. Semi-quantitative analysis can be performed using an H-score.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.
Table 1: Example Summary of In Vivo PK Parameters
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) |
|---|---|---|---|---|---|---|
| Degrader-1 | IV | 1 | 1520 | 0.08 | 366 | 22.8 min |
| Degrader-1 | PO | 10 | 85 | 0.5 | 165.1 | 12.6 min |
(Data are illustrative, adapted from reference)
Table 2: Example Summary of In Vivo PD Response
| Treatment Group | Dose (mg/kg) | Time (h) | Tissue | % HDAC6 Degradation (vs. Vehicle) | Fold Change Ac-α-Tubulin (vs. Vehicle) |
|---|---|---|---|---|---|
| Degrader-1 | 50 | 6 | Tumor | 85% | 5.2 |
| Degrader-1 | 50 | 24 | Tumor | 60% | 3.1 |
| Degrader-1 | 50 | 6 | Spleen | 92% | 8.5 |
(Data are illustrative)
Table 3: Example Summary of In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition (%TGI) | Mean Body Weight Change (%) |
|---|---|---|---|---|---|
| Vehicle | - | QDx5, 2 weeks | 1540 ± 150 | - | -1.5% |
| Degrader-1 | 25 | QDx5, 2 weeks | 770 ± 95 | 50% | -2.1% |
| Degrader-1 | 50 | QDx5, 2 weeks | 385 ± 60 | 75% | -4.5% |
(Data are illustrative)
References
- 1. researchgate.net [researchgate.net]
- 2. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis Targeting Chimeras as Therapeutics and Tools for Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Troubleshooting & Optimization
Navigating the "Hook Effect": A Technical Support Center for PROTAC Researchers
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes a paradoxical phenomenon where the degradation of a target protein by a PROTAC decreases at high concentrations.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximal degradation is observed at an optimal, intermediate PROTAC concentration.[3][4] At concentrations above this optimum, the degradation efficacy diminishes.
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at excessive PROTAC concentrations.[5] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. However, when PROTAC concentrations are too high, the PROTAC molecules can independently bind to either the target protein or the E3 ligase, forming binary complexes (PROTAC-target or PROTAC-E3 ligase). These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.
Q3: Why is it crucial to identify and understand the hook effect?
A3: Failing to recognize the hook effect can lead to significant misinterpretation of experimental results. A potent PROTAC might be incorrectly classified as inactive or weak if it is tested at concentrations that are too high, placing it on the downward slope of the bell-shaped curve where degradation is minimal. Understanding this effect is essential for accurately determining key efficacy parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Q4: What experimental factors can influence the magnitude of the hook effect?
A4: Several factors can influence the onset and severity of the hook effect, including:
-
PROTAC Concentration: This is the most direct factor, with higher concentrations leading to the effect.
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase play a role.
-
Cooperativity: The degree of positive or negative cooperativity in the formation of the ternary complex can significantly impact the hook effect. Positive cooperativity, where the binding of one protein partner increases the affinity for the other, can help mitigate the hook effect by stabilizing the ternary complex.
-
Linker Design: The length, composition, and rigidity of the PROTAC's linker are critical for optimal ternary complex formation and can influence the propensity for a hook effect.
-
Cellular Context: Factors such as the expression levels of the target protein and the E3 ligase in the specific cell line used can also affect the observed hook effect.
Troubleshooting Guide: Identifying and Mitigating the Hook Effect
Issue 1: My dose-response curve for protein degradation shows a bell shape.
-
Likely Cause: This is the classic presentation of the hook effect.
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment using a broader range of PROTAC concentrations, with smaller dilution steps, especially at the higher end. It is recommended to use at least 8-10 concentrations with half-log dilutions to accurately define the curve.
-
Determine Optimal Concentration (Dmax): Identify the concentration that achieves the maximum level of degradation (Dmax). For future experiments, use concentrations at or below this optimal level.
-
Perform a Time-Course Experiment: Assess protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This will help to understand the degradation kinetics.
-
Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: You may be testing concentrations that are entirely within the hook effect region, or the PROTAC may have poor cell permeability.
-
Troubleshooting Steps:
-
Test a Much Broader and Lower Concentration Range: Expand your dose-response curve to include significantly lower concentrations (e.g., picomolar to nanomolar range) to find the "sweet spot" for maximal degradation.
-
Assess Ternary Complex Formation Directly: Utilize biophysical assays like AlphaLISA, FRET, or NanoBRET to directly measure the formation of the ternary complex at various PROTAC concentrations. A bell-shaped curve in these assays can confirm the hook effect mechanism.
-
Evaluate Cell Permeability: If degradation is consistently low, consider performing cell permeability assays (e.g., PAMPA) to ensure the PROTAC is reaching its intracellular targets.
-
Verify Target and E3 Ligase Expression: Confirm that your chosen cell line expresses sufficient levels of both the target protein and the recruited E3 ligase via Western Blot or qPCR.
-
Issue 3: How can I proactively design my experiments to avoid the hook effect?
-
Strategy:
-
Rational PROTAC Design: If you are in the design phase, focus on optimizing the linker to promote positive cooperativity in ternary complex formation. This can stabilize the ternary complex over the binary ones.
-
Comprehensive Dose-Response Studies: Always perform a wide dose-response experiment (e.g., from pM to high µM) for any new PROTAC to fully characterize its degradation profile and identify the optimal concentration window.
-
Kinetic Analysis: Incorporate time-course experiments early in your characterization to understand the dynamics of degradation.
-
Direct Measurement of Ternary Complex Formation: Use biophysical or cellular assays to correlate ternary complex formation with degradation, providing a more complete mechanistic understanding.
-
Data Presentation
Table 1: Representative Dose-Response Data Exhibiting the Hook Effect
| PROTAC Concentration (nM) | Normalized Target Protein Level (vs. Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.40 |
| 100 | 0.15 (Dmax) |
| 1000 | 0.55 |
| 10000 | 0.80 |
| This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations. |
Table 2: Representative Time-Course Data at Optimal PROTAC Concentration
| Incubation Time (hours) | Normalized Target Protein Level (vs. 0h) |
| 0 | 1.00 |
| 2 | 0.60 |
| 4 | 0.30 |
| 8 | 0.15 (Max Degradation) |
| 12 | 0.20 |
| 24 | 0.25 |
| This table shows that the maximal degradation is achieved at 8 hours of incubation at the optimal PROTAC concentration (e.g., 100 nM). |
Experimental Protocols
Protocol 1: Western Blot for Determining PROTAC-Mediated Degradation (DC50/Dmax)
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Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare a stock solution of your PROTAC in DMSO. Perform a serial dilution to create a wide range of concentrations (e.g., 1 pM to 10 µM). Include a vehicle-only control (e.g., DMSO). Replace the culture medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody against the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin). Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Develop the blot using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve and determine DC50 and Dmax values.
Protocol 2: AlphaLISA for Assessing Ternary Complex Formation
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Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase (e.g., GST-tagged) in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the tagged target protein, tagged E3 ligase, and the PROTAC dilutions. Include appropriate controls (e.g., no PROTAC, no proteins). Incubate the plate to allow for ternary complex formation.
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) to the wells. Incubate in the dark to allow bead binding.
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Signal Detection: Read the plate on an Alpha-enabled plate reader.
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Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the subsequent hook effect at higher concentrations, where binary complex formation dominates.
Mandatory Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Mechanism of the PROTAC hook effect at high concentrations.
Caption: Troubleshooting workflow for the PROTAC hook effect.
References
Technical Support Center: Troubleshooting Inconsistent HDAC6 Degradation Results
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving HDAC6 degradation.
Frequently Asked Questions (FAQs)
Q1: My Western blot results show inconsistent or no HDAC6 degradation after treatment with a degrader (e.g., PROTAC). What are the potential causes?
A1: Inconsistent HDAC6 degradation in Western blots can stem from several factors, ranging from experimental design to technical execution. Here are the most common culprits:
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Suboptimal Degrader Concentration or Treatment Time: The concentration of the degrader and the incubation time are critical. Degradation is often time and concentration-dependent. It's possible that the concentrations used are not optimal for the cell line, or the treatment duration is too short or too long, leading to protein resynthesis. For example, maximal degradation of HDAC6 by certain degraders can be observed around 4-6 hours.[1]
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Cell Line Variability: Different cell lines can exhibit varying sensitivities to HDAC6 degraders. This can be due to differences in the expression levels of the target E3 ligase (e.g., VHL or CRBN), the rate of HDAC6 resynthesis, or other intrinsic cellular factors.[1][2]
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"Hook Effect": At very high concentrations, some degraders can exhibit a "hook effect," where the formation of the productive ternary complex (HDAC6-Degrader-E3 Ligase) is outcompeted by the formation of binary complexes (HDAC6-Degrader or Degrader-E3 Ligase), leading to reduced degradation.[3]
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Poor Antibody Quality: The primary antibody against HDAC6 may be of poor quality, have low specificity, or be used at a suboptimal dilution, resulting in weak or inconsistent signals. It is crucial to use a validated antibody for Western blotting.[4]
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Improper Lysate Preparation: Inefficient cell lysis or protein degradation during sample preparation can lead to variable results. It is essential to use a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Issues with Proteasome Function: The ubiquitin-proteasome system (UPS) is the primary pathway for induced HDAC6 degradation. If the proteasome is inhibited or its function is compromised in your cells, degradation will be impaired.
Q2: How can I confirm that the observed HDAC6 degradation is mediated by the proteasome?
A2: To confirm proteasome-dependent degradation, you can perform a co-treatment experiment with a proteasome inhibitor.
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Protocol: Treat your cells with the HDAC6 degrader in the presence and absence of a proteasome inhibitor, such as MG132 or bortezomib.
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Expected Outcome: If the degradation is proteasome-mediated, co-treatment with the proteasome inhibitor should "rescue" HDAC6 from degradation, meaning you will observe higher levels of HDAC6 in the co-treated sample compared to the sample treated with the degrader alone.
Q3: My PROTAC is designed to recruit VHL, but I'm not seeing efficient HDAC6 degradation. What could be the issue?
A3: While both VHL and CRBN are commonly used E3 ligases for PROTACs, the efficiency of the resulting degrader can be influenced by the specific E3 ligase, the linker, and the target protein.
-
Linker Length and Composition: The length and chemical nature of the linker connecting the HDAC6 binder to the VHL ligand are critical for the formation of a stable and productive ternary complex. For VHL-based HDAC6 degraders, a longer linker may be required compared to CRBN-based degraders.
-
Cell Line Specific E3 Ligase Expression: The expression level of VHL can vary between cell lines, which can impact the efficiency of a VHL-recruiting PROTAC.
Q4: I am observing variability in HDAC6 degradation between different experimental batches. What should I check?
A4: Batch-to-batch variability often points to inconsistencies in experimental procedures or reagents.
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Reagent Stability: Ensure that your HDAC6 degrader stock solutions are properly stored, and avoid repeated freeze-thaw cycles by preparing single-use aliquots. The stability of the compound in your cell culture media over the course of the experiment should also be considered.
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Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and growth conditions (e.g., media, serum concentration, CO2 levels) across all experiments.
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Consistent Protocol Execution: Ensure all steps of the experimental protocol, from cell treatment to Western blot analysis, are performed consistently.
Troubleshooting Guides
Problem 1: Weak or No HDAC6 Band on Western Blot
| Potential Cause | Recommended Solution |
| Poor Antibody Performance | Verify the specificity and sensitivity of your primary HDAC6 antibody. Use an antibody validated for Western blotting. Consider testing different antibody clones or vendors. Include a positive control, such as a cell lysate known to express HDAC6 at high levels (e.g., HDAC6 overexpression lysate). |
| Insufficient Protein Loading | Quantify your protein lysates using a reliable method (e.g., BCA assay) and ensure you are loading a sufficient amount of protein per lane (typically 20-30 µg). |
| Inefficient Protein Transfer | Optimize your Western blot transfer conditions (voltage, time, membrane type) for a large protein like HDAC6 (~131 kDa). Use a loading control (e.g., GAPDH, β-actin, or tubulin) to verify transfer efficiency. |
| Improper Lysate Preparation | Use a lysis buffer that effectively solubilizes proteins, such as RIPA buffer, and always include fresh protease and phosphatase inhibitors. Ensure complete cell lysis, potentially with sonication or mechanical disruption. |
Problem 2: Inconsistent HDAC6 Degradation Across Replicates
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and ensure accurate and consistent addition of the degrader to each well. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding to achieve consistent cell numbers across wells. |
| Edge Effects in Multi-well Plates | To minimize "edge effects," avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS or media. |
| Variable Incubation Times | Stagger the addition of reagents and the harvesting of cells to ensure consistent treatment times for all samples. |
Experimental Protocols
Western Blotting for HDAC6 Degradation
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well or 12-well plates to reach 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the HDAC6 degrader and/or a vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 2, 4, 6, 8, 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to your lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-PAGE gel (a 4-12% gradient gel is suitable for HDAC6).
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against HDAC6 overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an ECL substrate and an imaging system.
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Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Proteasome Inhibition Assay
-
Cell Seeding and Treatment:
-
Seed cells as you would for a standard Western blot experiment.
-
Pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Add your HDAC6 degrader to the pre-treated cells and to a parallel set of cells that were not pre-treated.
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Include controls for vehicle only and MG132 only.
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Incubate for the time point at which you expect to see maximal degradation.
-
-
Sample Processing and Analysis:
-
Harvest the cells and prepare lysates as described in the Western blotting protocol.
-
Perform Western blotting for HDAC6 and a loading control.
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Compare the HDAC6 protein levels in the cells treated with the degrader alone to those co-treated with the degrader and MG132. A rescue of the HDAC6 signal in the co-treated lane indicates proteasome-dependent degradation.
-
Visualizing Experimental Workflows and Pathways
Caption: PROTAC-mediated HDAC6 degradation pathway.
Caption: Standard workflow for Western blot analysis.
Caption: A logical approach to troubleshooting.
References
potential off-target effects of HDAC6 degrader-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using HDAC6 degrader-1. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any degradation of HDAC6 after treating my cells with this compound. What are the possible reasons?
A1: Lack of HDAC6 degradation is a common issue that can arise from several factors. Here is a troubleshooting guide to help you identify the cause:
-
Suboptimal Compound Concentration:
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. This leads to reduced degradation efficiency.[1][2]
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for maximal degradation and to check for a bell-shaped curve indicative of the hook effect.[1]
-
-
Cellular Factors:
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Low E3 Ligase Expression: The efficiency of the degrader is dependent on the expression levels of the recruited E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) in your cell line.
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Solution: Confirm the expression of the relevant E3 ligase in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line with higher expression.
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Cell Health and Confluency: The ubiquitin-proteasome system's efficiency can be affected by cell passage number, confluency, and overall health.[1]
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Solution: Standardize your cell culture conditions, using cells within a consistent passage number range and seeding at a uniform density.[1]
-
-
Compound Integrity and Permeability:
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Compound Instability: The degrader may be unstable in your cell culture medium.
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Solution: Assess the stability of your this compound in the medium over the course of your experiment.
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Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.
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Solution: If you suspect permeability issues, consult the manufacturer's data on the compound's physicochemical properties. In some cases, different formulations or delivery methods may be necessary.
-
-
Inefficient Ternary Complex Formation:
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Unproductive Complex Geometry: The linker connecting the HDAC6 binder and the E3 ligase ligand is crucial for the correct orientation of the ternary complex. An improper linker can lead to a stable but non-productive complex where ubiquitination cannot occur.
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Solution: Confirm target engagement and ternary complex formation using biophysical assays like co-immunoprecipitation (Co-IP) (see Protocol 2). If the complex forms but degradation does not occur, this points to a geometrical issue, and a degrader with a different linker may be required.
-
Below is a workflow to troubleshoot the lack of HDAC6 degradation:
Q2: I am observing significant degradation of proteins other than HDAC6. How can I assess and mitigate these off-target effects?
A2: Off-target effects are a critical consideration, especially for CRBN-based degraders which are known to induce the degradation of "neosubstrates" such as IKZF1 and IKZF3.
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Assessing Off-Target Effects:
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Western Blotting: If you have specific off-targets in mind (e.g., other HDAC isoforms, IKZF1/3), you can use Western blotting to check their protein levels after treatment with this compound.
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Quantitative Proteomics: For a comprehensive and unbiased assessment of off-target effects, global proteomic analysis (e.g., using mass spectrometry) is the gold standard. This will provide a global view of protein abundance changes in response to the degrader.
-
-
Mitigating Off-Target Effects:
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Use a More Selective Degrader: Some HDAC6 degraders, like TO-1187, have been shown through proteomic studies to be highly selective for HDAC6 with no significant degradation of other HDACs or known CRBN neosubstrates. If off-target effects are a concern, consider using a degrader with a proven high selectivity profile.
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Switch E3 Ligase: VHL-based HDAC6 degraders have been developed and are reported to not have known neosubstrates, potentially offering a more specific degradation profile.
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Optimize Concentration: Use the lowest effective concentration of the degrader that achieves sufficient HDAC6 degradation to minimize off-target effects.
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Data on Selectivity and Off-Target Effects
The selectivity of HDAC6 degraders can vary. Below are tables summarizing the selectivity profiles of different HDAC6 degraders based on published data.
Table 1: Selectivity of HDAC6 Degrader TO-1187 (CRBN-based) in MM.1S Cells
| Protein | Degradation at 100 nM (6h) |
| HDAC6 | ~94% |
| Other HDACs | No significant degradation |
| IKZF1 | No significant degradation |
| IKZF3 | No significant degradation |
| GSPT1 | No significant degradation |
| CK1α | No significant degradation |
Data from proteomic evaluation.
Table 2: Degradation Profile of a CRBN-based HDAC6 Degrader (Compound 2) in MM1S Cells
| Protein | DC50 | Dmax |
| HDAC6 | 2.2 nM | ~86% |
| IKZF1/3 | Degradation observed | Not specified |
This degrader also induces degradation of the CRBN neosubstrates IKZF1 and IKZF3.
Table 3: Selectivity of a VHL-based HDAC6 Degrader (Compound 3j) in MM1S Cells
| Protein | DC50 | Dmax |
| HDAC6 | 7.1 nM | ~90% |
| IKZF1/3 | No degradation induced | Not applicable |
This VHL-based degrader did not induce the degradation of IKZF1/3.
Experimental Protocols
Protocol 1: Western Blot Analysis of HDAC6 Degradation and Off-Target Effects
This protocol allows for the targeted analysis of HDAC6 and potential off-target protein levels.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins.
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Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against HDAC6, potential off-target proteins (e.g., HDAC1, IKZF1, IKZF3), and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL detection reagent.
-
Capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol helps to verify that this compound induces the formation of a complex between HDAC6 and the recruited E3 ligase.
-
Cell Treatment:
-
Treat cells with this compound at the optimal concentration for a short duration (e.g., 1-2 hours). Include a vehicle control. To prevent degradation of the target, you can co-treat with a proteasome inhibitor (e.g., MG132).
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) or an isotype control antibody overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel.
-
Probe the Western blot for the presence of HDAC6. A band for HDAC6 in the sample immunoprecipitated with the E3 ligase antibody (and absent in the isotype control) confirms the formation of the ternary complex.
-
Potential Impact of Off-Target Effects on Signaling Pathways
Off-target degradation can have unintended consequences on cellular signaling. For example, the degradation of neosubstrates like IKZF1/3 by CRBN-based degraders can impact pathways involved in immune regulation and cell survival.
HDAC6 and STAT3 Signaling
HDAC6 has been shown to interact with and regulate the activity of STAT3, a key transcription factor involved in cell proliferation, survival, and inflammation. Off-target effects that disrupt the cellular machinery could indirectly impact this pathway.
HDAC6 and Apoptosis
HDAC6 is implicated in the regulation of apoptosis. Its degradation can lead to apoptosis in cancer cells. Off-target effects could potentially modulate this process through unintended interactions with other apoptosis-related proteins.
References
Technical Support Center: Neosubstrate Degradation by CRBN-Based HDAC6 Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CRBN-based HDAC6 degraders. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are CRBN-based HDAC6 degraders and how do they work?
A1: CRBN-based HDAC6 degraders are small molecules, suchs as molecular glues or Proteolysis Targeting Chimeras (PROTACs), designed to specifically eliminate Histone Deacetylase 6 (HDAC6) protein from cells.[1] They function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[2][3] These degraders bring HDAC6 into close proximity with the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CRL4-CRBN complex.[4][5] This induced proximity leads to the ubiquitination of HDAC6, marking it for degradation by the proteasome.
Q2: What is "neosubstrate degradation" and why is it a concern with CRBN-based degraders?
A2: Neosubstrate degradation refers to the degradation of proteins that are not the intended target of the degrader but are newly recognized and targeted by the CRBN E3 ligase in the presence of the small molecule. This occurs because the binding of the degrader to CRBN can alter its substrate specificity, leading to the recruitment and degradation of off-target proteins. This is a significant concern as it can lead to unintended pharmacological effects and toxicity. Common neosubstrates of CRBN-based degraders include Ikaros (IKZF1), Aiolos (IKZF3), GSPT1, and CK1α.
Q3: How can I differentiate between the degradation of my target (HDAC6) and neosubstrates?
A3: Differentiating between on-target and off-target degradation requires a multi-pronged approach:
-
Western Blotting: Use highly specific antibodies to probe for both HDAC6 and known neosubstrates in your treated and untreated cell lysates. This allows for the direct visualization and quantification of changes in protein levels.
-
Mass Spectrometry-based Proteomics: This unbiased approach can provide a global view of protein abundance changes in response to your degrader. By comparing the proteomes of treated and control cells, you can identify both the intended target degradation and any off-target neosubstrate degradation.
-
Control Compounds: Utilize a structurally related but inactive compound that does not bind to CRBN or your target. This can help to distinguish between specific degradation events and other cellular effects of your compound.
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC degrader. This results in a bell-shaped dose-response curve. It occurs because at excessive concentrations, the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid or mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.
Troubleshooting Guides
Problem 1: Inconsistent or No Degradation of HDAC6
| Potential Cause | Recommended Solution |
| Poor Cell Permeability of the Degrader | Modify the linker of your PROTAC to improve its physicochemical properties. Consider performing a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay to confirm intracellular target binding. |
| Low Expression of CRBN E3 Ligase in the Cell Line | Verify the expression level of CRBN in your chosen cell line by Western blot. Select a cell line with robust CRBN expression. |
| Compound Instability | Assess the stability of your degrader in the cell culture medium over the time course of your experiment using techniques like HPLC. Prepare fresh stock solutions and add the degrader to the media immediately before treating the cells. |
| Incorrect Dosing (Hook Effect) | Perform a broad dose-response curve (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration and rule out the hook effect. |
| Cell Health and Confluency | Ensure consistent cell seeding densities and use cells within a defined passage number range. Monitor cell viability to ensure the observed effects are not due to cytotoxicity. |
Problem 2: High Background or Non-Specific Bands in Western Blot
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background. |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk). |
| Inadequate Washing | Increase the number and duration of washes with TBST between antibody incubations to remove non-specifically bound antibodies. |
| Contaminated Buffers | Prepare fresh buffers and filter them to remove any particulates. |
| Membrane Handling | Handle the membrane with forceps to avoid contamination from skin oils and proteins. |
Problem 3: Suspected Neosubstrate Degradation
| Potential Cause | Recommended Solution |
| Broad Activity of the CRBN Ligand | Test your degrader in a panel of cell lines with varying expression levels of known neosubstrates. |
| Unintended Ternary Complex Formation | Perform co-immunoprecipitation experiments followed by mass spectrometry (IP-MS) to identify proteins that interact with CRBN in the presence of your degrader. |
| Off-Target Binding of the HDAC6 Warhead | Conduct a kinome scan or other off-target profiling assays to assess the selectivity of the HDAC6 binding moiety of your degrader. |
Quantitative Data Summary
Table 1: Example Degradation Efficiency of HDAC6 Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| Degrader A | MM.1S | 5.81 | 94 | 6 |
| Degrader B | MM.1S | 21.8 | 93 | 6 |
| Degrader C | HeLa | 77 | 85 | 24 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation observed.
Experimental Protocols
Western Blotting for HDAC6 Degradation
This protocol outlines the steps to quantify the degradation of HDAC6 and potential neosubstrates following treatment with a CRBN-based degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for HDAC6, neosubstrates like IKZF1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with a range of concentrations of your HDAC6 degrader for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the bands using an imaging system.
-
Quantification: Quantify band intensities using densitometry software and normalize to the loading control.
Immunoprecipitation (IP) of Ubiquitinated Proteins
This protocol is for enriching ubiquitinated proteins to confirm the mechanism of action of your degrader.
Materials:
-
Cell lysis buffer containing deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Antibody against the protein of interest (for IP) or an anti-ubiquitin antibody
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Lysis: Lyse cells treated with the degrader and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the lysate with the primary antibody overnight at 4°C. Add protein A/G beads and incubate for another 1-2 hours.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer or by boiling in sample buffer.
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Western Blot Analysis: Analyze the eluate by Western blotting using an anti-ubiquitin antibody to detect the ubiquitination of your target protein.
Visualizations
Caption: CRBN-based HDAC6 degrader mechanism of action.
Caption: Western blot workflow for assessing protein degradation.
Caption: Troubleshooting logic for lack of HDAC6 degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 3. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Degradation of IKZF1/3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the targeted degradation of Ikaros (IKZF1) and Aiolos (IKZF3).
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at the selective degradation of IKZF1/3.
| Problem | Potential Cause | Recommended Solution |
| High levels of off-target protein degradation observed in proteomics data. | 1. Promiscuous nature of the molecular glue or PROTAC. Immunomodulatory drugs (IMiDs) and their derivatives can inherently recruit other zinc finger transcription factors or proteins with similar degrons.[1][2] 2. High compound concentration. Excessive concentrations can lead to non-specific interactions and degradation. | 1. Modify the chemical structure of the degrader. Subtle modifications to the phthalimide or isoindolinone ring of IMiD-based compounds can alter substrate specificity.[1][3] For PROTACs, altering the linker or the E3 ligase binder can minimize off-target effects.[2] 2. Perform a dose-response experiment. Determine the lowest effective concentration that maximizes IKZF1/3 degradation while minimizing off-target effects. |
| Degradation of known off-targets like GSPT1 or CK1α. | Structural features of the degrader. The specific chemical scaffold of the molecular glue may have an intrinsic affinity for recruiting GSPT1 or CK1α to the CRL4CRBN complex. | Rational drug design. Utilize structural information from co-crystal structures of CRBN-degrader-neosubstrate complexes to design new compounds that disfavor the binding of GSPT1 or CK1α. For example, substitutions at certain positions on the IMiD scaffold can ablate GSPT1 binding. |
| Inconsistent degradation of IKZF1/3 between experiments. | 1. Variable cellular levels of Cereblon (CRBN). The anti-myeloma activity of IMiDs is dependent on the presence of CRBN; low expression can lead to resistance and inconsistent results. 2. Cell line heterogeneity. Different cell lines may have varying expression levels of CRBN and other components of the ubiquitin-proteasome system. | 1. Monitor CRBN expression levels. Use Western blotting or qPCR to ensure consistent CRBN expression across experimental batches. Consider using cell lines with stable CRBN expression. 2. Characterize your cell line. Perform baseline proteomics to understand the protein landscape of your chosen cell line. |
| No degradation of IKZF1/3 observed. | 1. Mutations in CRBN or IKZF1/3. Mutations in the degron of IKZF1/3 or the binding site of CRBN can prevent the formation of the ternary complex required for degradation. 2. Compound instability or poor cell permeability. The degrader may be degrading in the experimental conditions or unable to reach its intracellular target. | 1. Sequence the relevant genes. If resistance is observed, sequence CRBN and IKZF1/3 to check for mutations. 2. Assess compound stability and permeability. Use analytical techniques like LC-MS to measure compound stability in media and cellular uptake. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of IKZF1/3 degradation by molecular glues?
A1: Molecular glues such as lenalidomide, pomalidomide, and their derivatives function by binding to Cereblon (CRBN), a substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex (CRL4^CRBN). This binding alters the substrate specificity of the E3 ligase, promoting the recruitment of the neosubstrates IKZF1 and IKZF3. The CRL4^CRBN complex then polyubiquitinates IKZF1 and IKZF3, marking them for degradation by the proteasome.
Q2: What are the most common off-target proteins degraded by IKZF1/3-targeting molecular glues?
A2: Besides IKZF1 and IKZF3, other known neosubstrates of IMiD compounds include Casein Kinase 1α (CK1α) and G1 to S phase transition 1 (GSPT1). The degradation of these proteins can lead to unintended biological consequences and toxicities. The specific off-target profile can vary depending on the chemical structure of the molecular glue.
Q3: How can I quantitatively measure IKZF1/3 degradation and off-target effects?
A3: A combination of targeted and global approaches is recommended. For specific protein quantification, techniques like Western Blotting and in-cell ELISA are useful. A more high-throughput method involves using cell lines with endogenously tagged proteins, such as the HiBiT system, which allows for quantitative measurement of protein levels via luminescence. For a comprehensive, unbiased assessment of off-target effects, mass spectrometry-based quantitative proteomics is the gold standard. This allows for the quantification of thousands of proteins, providing a global view of changes in the proteome following treatment.
Q4: What is the role of the "degron" in selective degradation?
A4: A degron is a specific amino acid motif within a protein that is recognized by an E3 ligase, leading to the protein's ubiquitination and degradation. In the case of IKZF1 and IKZF3, a β-hairpin loop containing a critical glycine residue acts as the structural degron. The molecular glue facilitates the interaction between this degron and the surface of CRBN. The presence of a similar degron in other proteins, such as other zinc finger transcription factors, is a primary reason for off-target degradation.
Q5: Are there strategies to design more selective IKZF1/3 degraders?
A5: Yes, rational design based on structural biology is a key strategy. By analyzing the crystal structures of ternary complexes (CRBN-degrader-neosubstrate), it is possible to identify chemical modifications that enhance binding to IKZF1/3 while reducing interactions with off-target proteins. For example, modifying the phthalimide ring of pomalidomide can create analogues with reduced off-target degradation of zinc finger proteins. Additionally, exploring novel chemical scaffolds that move away from the traditional thalidomide backbone is a promising approach to developing next-generation, highly selective degraders.
Experimental Protocols
Global Proteomics Analysis of Off-Target Degradation
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment: Culture your chosen cell line (e.g., MM1.S) and treat with the degrader compound at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control (e.g., an inactive analogue of the degrader).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration of the lysates. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from each condition with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across different samples in a single mass spectrometry run.
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
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Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Proteins that show a statistically significant and dose-dependent decrease in abundance in the degrader-treated samples compared to controls are considered potential off-targets.
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Validation: Validate the degradation of potential off-targets using a targeted method like Western Blotting.
HiBiT Assay for Quantitative Measurement of Protein Degradation
This protocol describes a method for quantifying the degradation of a specific protein using the Nano-Glo® HiBiT Lytic Detection System.
-
Cell Line Generation: Generate a stable cell line endogenously expressing the protein of interest (e.g., IKZF1) tagged with the 11-amino-acid HiBiT peptide. This can be achieved using CRISPR/Cas9-mediated gene editing.
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Cell Plating: Seed the HiBiT-tagged cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader compound. Include a vehicle control. Incubate for the desired time period (e.g., 2, 4, 8, 24 hours).
-
Lysis and Luminescence Detection: Add the Nano-Glo® HiBiT Lytic Reagent to the wells. This reagent contains the LgBiT protein, which binds to the HiBiT tag to form a functional NanoBiT® luciferase, generating a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of HiBiT-tagged protein remaining in the cells. Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.
Visualizations
Caption: IKZF1/3 degradation pathway mediated by a molecular glue.
References
- 1. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving HDAC6 Degrader-1 Solubility
Welcome to the technical support center for HDAC6 degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as Compound NP8, is a Proteolysis-Targeting Chimera (PROTAC) designed to selectively induce the degradation of Histone Deacetylase 6 (HDAC6).[1][2] PROTACs are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, which can lead to poor aqueous solubility and permeability.[3][4] This poor solubility can present significant challenges in obtaining the reliable and reproducible concentrations required for in vitro and in vivo experiments.[5]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is standard practice to prepare a high-concentration stock solution in DMSO, which can then be serially diluted into aqueous buffers or cell culture media for your experiments.
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous experimental buffer. What can I do?
A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to determine the optimal working concentration through a dose-response experiment, starting with a lower concentration range.
-
Reduce the Final DMSO Concentration: While DMSO is an excellent solvent for the stock solution, high final concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.
-
Pre-warm the Media: Adding a concentrated stock solution to cold media can decrease the compound's solubility. Always warm your cell culture media and buffers to 37°C before adding the degrader.
-
Improve Mixing Technique: When diluting, add the DMSO stock dropwise to the pre-warmed media while gently vortexing or swirling. This facilitates rapid mixing and prevents localized high concentrations that can lead to precipitation.
Q4: Are there alternative formulation strategies to improve the solubility of this compound for in vivo experiments?
A4: Yes, for in vivo studies, more complex vehicle formulations are often necessary. A common strategy for poorly soluble compounds is the use of a co-solvent system. One published formulation for this compound for in vivo use consists of a mixture of DMSO, PEG300, Tween-80, and saline. Other advanced strategies for improving the bioavailability of poorly soluble drugs include the development of amorphous solid dispersions, lipid-based formulations, and complexation with cyclodextrins.
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Media
Symptoms:
-
Cloudy or hazy appearance of the media after adding this compound.
-
Visible particulate matter in the well plate.
-
Inconsistent or non-reproducible results in cellular assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation in cell culture media.
Issue 2: Poor Bioavailability or Inconsistent Results in In Vivo Studies
Symptoms:
-
Lack of expected therapeutic effect in animal models.
-
High variability in pharmacokinetic (PK) data.
-
Low drug exposure (AUC) after administration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor in vivo performance.
Quantitative Data and Experimental Protocols
Solubility of this compound
| Solvent/Vehicle | Solubility | Recommendations & Remarks |
| DMSO | Readily Soluble | Recommended for preparing high-concentration stock solutions. |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Direct dissolution is not recommended. Dilute from a DMSO stock. |
| Cell Culture Media | Limited Solubility | Final concentration is critical. Follow the troubleshooting guide above to avoid precipitation. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.14 mM) | A recommended formulation for in vivo experiments. Prepare fresh and use on the same day. |
Experimental Protocol: Preparation of this compound for In Vivo Administration
This protocol is adapted from a published method for formulating this compound.
Materials:
-
This compound
-
DMSO, sterile
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
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Saline (0.9% sodium chloride in sterile water)
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Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Add Co-solvents Sequentially: In a sterile tube, add the required volume of the DMSO stock solution.
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Add PEG300 to the DMSO solution and mix thoroughly until a clear solution is obtained. The ratio should be 1 part DMSO stock to 4 parts PEG300.
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Add Tween-80 to the mixture and mix until homogeneous. The volume of Tween-80 should be half that of the initial DMSO stock.
-
Final Dilution: Slowly add saline to the mixture to reach the final desired volume. The volume of saline will be 4.5 times that of the initial DMSO stock.
-
Final Inspection: The final solution should be a clear, homogenous solution. If precipitation or phase separation occurs, gentle warming and/or sonication may be used to aid dissolution. It is recommended to prepare this formulation fresh on the day of use.
Example for 1 mL of Final Formulation:
-
Start with 100 µL of a 25 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix well.
-
Add 450 µL of saline and mix to a final volume of 1 mL.
This will result in a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline with a final this compound concentration of 2.5 mg/mL.
Experimental Workflow: General Strategy for Improving Solubility
The following diagram illustrates a general workflow for addressing solubility issues with research compounds like this compound.
Caption: General strategies for improving compound solubility.
References
cell line-dependent variability in HDAC6 degradation
Welcome to the technical support center for researchers studying the cell line-dependent variability in HDAC6 degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways responsible for HDAC6 degradation?
A1: HDAC6 degradation is primarily mediated by two major cellular pathways:
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Ubiquitin-Proteasome System (UPS): This is the principal pathway for the degradation of many cellular proteins.[1] HDAC6 can be targeted for degradation by the UPS through polyubiquitination, a process where multiple ubiquitin molecules are attached to the protein, marking it for destruction by the proteasome. This process can be induced by specialized molecules like Proteolysis-Targeting Chimeras (PROTACs) that bring HDAC6 into proximity with an E3 ubiquitin ligase.[1][2]
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Autophagy: This is a catabolic process involving the degradation of cellular components within lysosomes.[3][4] HDAC6 plays a crucial role in the autophagy pathway, particularly in the clearance of protein aggregates. While HDAC6 is involved in promoting autophagy, under certain conditions, it can also be degraded along with the autophagic cargo.
Q2: Why is there variability in HDAC6 degradation across different cell lines?
A2: The efficiency of HDAC6 degradation can differ significantly between cell lines. This variability can be attributed to several factors, including:
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Expression levels of E3 ligases and proteasome components: The abundance and activity of specific E3 ligases (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) and components of the proteasome machinery can vary, impacting the efficiency of UPS-mediated degradation.
-
Autophagic flux: The basal level of autophagy and the efficiency of the autophagic process (autophagic flux) can differ among cell lines, affecting the rate of HDAC6 clearance through this pathway.
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Post-Translational Modifications (PTMs): The status of PTMs on HDAC6, such as phosphorylation and acetylation, can influence its stability and interaction with degradation machinery. The enzymes responsible for these modifications (kinases, phosphatases, acetyltransferases) may have cell-line-specific expression or activity levels.
-
Expression of interacting proteins: The presence and abundance of proteins that interact with HDAC6, such as HSP90 and p97/VCP, can modulate its stability and degradation.
Q3: What are PROTACs and how do they induce HDAC6 degradation?
A3: PROTACs are bifunctional small molecules designed to induce the degradation of a target protein of interest (POI), in this case, HDAC6. They consist of three components: a ligand that binds to HDAC6, a ligand that recruits an E3 ubiquitin ligase (like CRBN or VHL), and a linker connecting the two ligands. By simultaneously binding to HDAC6 and an E3 ligase, the PROTAC forms a ternary complex that facilitates the transfer of ubiquitin from the E3 ligase to HDAC6. The resulting polyubiquitinated HDAC6 is then recognized and degraded by the proteasome.
Troubleshooting Guides
Problem 1: Inefficient or no HDAC6 degradation observed after PROTAC treatment.
| Possible Cause | Troubleshooting Step |
| Low E3 ligase expression in the cell line. | Verify the expression level of the recruited E3 ligase (e.g., CRBN, VHL) in your cell line via Western blot or qPCR. If expression is low, consider using a cell line with higher expression or a PROTAC that recruits a different, more abundant E3 ligase. |
| Ineffective PROTAC concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of PROTAC treatment for your specific cell line. Degradation can be rapid, with maximal effects sometimes observed within a few hours. |
| "Hook effect" at high PROTAC concentrations. | High concentrations of PROTACs can sometimes lead to the formation of binary complexes (E3-PROTAC and HDAC6-PROTAC) instead of the productive ternary complex, reducing degradation efficiency. Test a wider range of concentrations, including lower ones, to identify the optimal degradation window. |
| Proteasome inhibition. | Ensure that your experimental conditions do not inadvertently inhibit proteasome activity. As a positive control, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132, Bortezomib). This should rescue HDAC6 from degradation, confirming the involvement of the proteasome. |
| Cell line resistance. | Some cell lines may exhibit inherent resistance to specific PROTACs. This could be due to various factors, including mutations in the E3 ligase or target protein, or compensatory mechanisms. Consider testing the PROTAC in a different, sensitive cell line (e.g., MM.1S) to confirm its activity. |
Problem 2: Inconsistent results in HDAC6 half-life determination using a cycloheximide (CHX) chase assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal CHX concentration. | Determine the minimal concentration of CHX that effectively inhibits protein synthesis in your cell line without causing significant cytotoxicity within the experimental timeframe. This can be assessed by monitoring the incorporation of labeled amino acids or by a viability assay. |
| Inappropriate time points. | The half-life of HDAC6 can vary between cell lines. Select a range of time points that will capture the decay curve accurately. A pilot experiment with broader time intervals may be necessary to determine the optimal time course. |
| Cellular stress response to CHX. | Prolonged treatment with CHX can induce cellular stress, which may alter protein degradation pathways. Keep the treatment time as short as possible while still allowing for measurable degradation. Include appropriate vehicle-treated controls at each time point. |
| Loading inaccuracies in Western blotting. | Ensure equal protein loading across all lanes of your gel. Use a reliable loading control (e.g., GAPDH, β-actin) and quantify band intensities using densitometry software. |
Quantitative Data Summary
The following tables summarize quantitative data on HDAC6 degradation from various studies.
Table 1: PROTAC-mediated HDAC6 Degradation in Different Cell Lines
| PROTAC | Target E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| 3j | VHL | MM.1S | 7.1 | 90 | 4 | |
| 3j | VHL | 4935 (mouse) | 4.3 | 57 | 6 | |
| NP8 | CRBN | MM.1S | 3.8 | >90 | 24 | |
| TO-1187 | CRBN | MM.1S | 5.81 | 94 | 6 | |
| A6 | CRBN | HeLaHDAC6-HiBiT | - | ~40 | 24 | |
| Gue3821 | CRBN | HeLaHDAC6-HiBiT | - | ~20 | 24 | |
| Gue3822 | VHL | HeLaHDAC6-HiBiT | - | ~15 | 24 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
Protocol 1: Western Blot Analysis of HDAC6 Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of the HDAC6 degrader or vehicle control for the indicated time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HDAC6 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
Protocol 2: Cycloheximide (CHX) Chase Assay for HDAC6 Half-Life
-
Cell Culture: Plate cells in multiple dishes or wells to have a separate dish/well for each time point.
-
CHX Treatment: Treat the cells with an optimized concentration of cycloheximide (e.g., 50-100 µg/mL) to inhibit new protein synthesis.
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours). The 0-hour time point represents the initial level of HDAC6 before degradation begins.
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting for HDAC6 as described in Protocol 1.
-
Data Analysis:
-
Quantify the band intensities for HDAC6 and the loading control at each time point.
-
Normalize the HDAC6 signal to the loading control.
-
Express the HDAC6 levels at each time point as a percentage of the level at time 0.
-
Plot the percentage of remaining HDAC6 against time on a semi-logarithmic scale.
-
Determine the half-life (t1/2) as the time it takes for the HDAC6 level to decrease by 50%.
-
Visualizations
Caption: Major pathways of HDAC6 degradation.
Caption: Troubleshooting workflow for PROTAC experiments.
References
Technical Support Center: HDAC6 Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Western blotting for Histone Deacetylase 6 (HDAC6).
Frequently Asked Questions (FAQs)
Antibody Selection
Q1: Which HDAC6 antibody should I choose for Western blotting?
A1: Selecting a well-validated antibody is critical for successful HDAC6 detection. Look for antibodies with strong evidence of specificity and performance in Western blotting. Key considerations include clonality (monoclonal antibodies often offer higher specificity), reactivity with your species of interest, and supporting data from the manufacturer or publications.
Comparison of Commercially Available HDAC6 Antibodies:
| Antibody Name/Clone | Vendor | Clonality | Reactivity | Key Features & User Feedback |
| HDAC6 (D-11) | Santa Cruz Biotechnology | Mouse Monoclonal | Human | Generates a clear signal at the predicted molecular weight. Rated 4.3 out of 5 by users.[1] |
| HDAC6 (D2E5) | Cell Signaling Technology | Rabbit Monoclonal | Human, Mouse, Rat | Highly specific and rigorously validated in-house for Western blotting.[2] |
| HDAC6 Antibody (12834-1-AP) | Proteintech | Rabbit Polyclonal | Human, Mouse, Rat | Knockdown validation available. Positive user reviews for clear bands in various lysates.[3] |
| Anti-HDAC6 antibody (ab117516) | Abcam | Rabbit Polyclonal | Human | Validated in Western blotting, IHC-P, and ICC/IF.[4] |
| HDAC6 Antibody (67250-1-Ig) | Proteintech | Mouse Monoclonal | Human, Mouse, Rat | Shows a clear band at the expected molecular weight in various cell lysates at high dilutions.[5] |
Recommendation: For high specificity, a monoclonal antibody such as Santa Cruz Biotechnology's D-11 clone or Cell Signaling Technology's D2E5 clone is recommended. Always check the manufacturer's datasheet for the most up-to-date validation data and recommended dilutions.
Experimental Procedures
Q2: Can you provide a detailed protocol for HDAC6 Western blotting?
A2: This protocol is a general guideline. Optimization may be required for specific cell lines or tissues.
Detailed Protocol for HDAC6 Western Blotting:
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Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 7.5% or 10% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary HDAC6 antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Troubleshooting Guide
Q3: I am not getting any signal for HDAC6. What could be the problem?
A3:
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Inefficient Protein Transfer: Ensure complete transfer from the gel to the membrane, especially for a large protein like HDAC6 (~130 kDa). Consider optimizing transfer time and voltage.
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Low Protein Expression: HDAC6 expression levels can vary between cell types. Ensure you are using a cell line or tissue known to express HDAC6.
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Antibody Issues: The primary antibody may not be effective. Use a validated antibody and consider increasing the concentration or incubation time.
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Inactive ECL Substrate: Use freshly prepared ECL substrate for detection.
Q4: I am seeing multiple bands in my HDAC6 Western blot. What does this mean?
A4:
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Protein Degradation: Ensure that your lysis buffer contains a sufficient concentration of protease inhibitors to prevent HDAC6 degradation.
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Post-Translational Modifications (PTMs): HDAC6 can be subject to various PTMs, such as phosphorylation and acetylation, which can cause shifts in its apparent molecular weight.
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Splice Variants: Multiple isoforms of HDAC6 are known to exist, which may be detected by the antibody.
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Non-specific Antibody Binding: Optimize blocking conditions and antibody concentrations to reduce non-specific binding.
Q5: I treated my cells with an HDAC6 inhibitor, but I don't see an increase in acetylated α-tubulin. Why?
A5:
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Insufficient Inhibitor Concentration or Treatment Time: Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting HDAC6 activity in your specific cell line.
-
Poor Quality Acetylated α-tubulin Antibody: Use an antibody specifically validated for detecting acetylated α-tubulin.
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Lysate Preparation: Ensure your lysis buffer contains deacetylase inhibitors (e.g., Trichostatin A and sodium butyrate) to preserve the acetylation of α-tubulin.
General Troubleshooting Tips:
| Problem | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., from milk to BSA). |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of washes with TBST. | |
| Weak or No Signal | Inefficient protein transfer | Optimize transfer conditions (time, voltage). Use a transfer buffer with methanol. |
| Low antibody concentration | Increase the primary antibody concentration or incubation time. | |
| Low protein abundance | Increase the amount of protein loaded onto the gel. |
Signaling Pathways and Experimental Workflows
HDAC6 Signaling and Substrate Deacetylation
HDAC6 is a unique, primarily cytoplasmic deacetylase that targets several non-histone proteins. Its activity is crucial for regulating cellular processes like cell motility, protein quality control, and stress response. Key substrates include α-tubulin, the molecular chaperone HSP90, and the actin-remodeling protein cortactin.
Caption: HDAC6 deacetylates key cytoplasmic proteins, influencing major cellular functions.
Experimental Workflow for HDAC6 Western Blotting
The following diagram outlines the key steps in performing a Western blot to detect HDAC6 and its downstream effects, such as changes in α-tubulin acetylation.
Caption: A step-by-step workflow for performing a Western blot experiment.
References
Technical Support Center: HDAC6 Degrader Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with HDAC6 degraders. It is designed to help you design robust control experiments and accurately interpret your results.
Frequently Asked Questions (FAQs)
Mechanism of Action & Target Engagement
Q1: How can I confirm that my HDAC6 degrader works through the ubiquitin-proteasome system?
A1: To confirm proteasome-dependent degradation, you should perform a co-treatment experiment with a proteasome inhibitor. Pre-treating your cells with a proteasome inhibitor before adding your HDAC6 degrader should "rescue" HDAC6 from degradation.
Experimental Protocol: Proteasome Inhibitor Rescue
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Cell Culture: Plate your cells of interest at an appropriate density and allow them to adhere overnight.
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Pre-treatment: Treat the cells with a proteasome inhibitor (e.g., 1 µM MG132, 1 µM Bortezomib, or 1 µM Carfilzomib) for 1-2 hours.[1][2][3] Include a vehicle-only control group.
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Degrader Treatment: Add your HDAC6 degrader at the desired concentration to the pre-treated cells. Include a control group that receives only the degrader.
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Incubation: Incubate for a time point where you typically observe maximal degradation (e.g., 4-6 hours).[1]
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Lysis and Analysis: Harvest the cells, lyse them, and analyze HDAC6 protein levels by Western blot or in-cell ELISA.
Expected Outcome: In the cells pre-treated with the proteasome inhibitor, the degradation of HDAC6 by your degrader should be significantly reduced or completely blocked compared to cells treated with the degrader alone.[1]
Q2: How do I verify that my degrader requires the specific E3 ligase it was designed to recruit (e.g., CRBN or VHL)?
A2: You can confirm the involvement of the intended E3 ligase through two main control experiments: competitive inhibition and neddylation inhibition.
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Competitive Inhibition: Co-treatment with an excess of the free E3 ligase ligand (e.g., pomalidomide for CRBN-based degraders or VHL-1 for VHL-based degraders) will compete with your degrader for binding to the E3 ligase, thereby preventing the formation of the ternary complex and rescuing HDAC6 from degradation.
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Neddylation Inhibition: The activity of Cullin-RING E3 ligases (the family to which CRBN and VHL belong) depends on a post-translational modification called neddylation. An inhibitor of the NEDD8-activating enzyme (NAE), such as MLN4924, will deactivate the E3 ligase and should block the degradation of HDAC6.
Experimental Protocol: E3 Ligase Competitive Inhibition
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Cell Culture: Plate cells as previously described.
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Pre-treatment: Treat cells with a high concentration of the free E3 ligase ligand (e.g., 10 µM pomalidomide or 5 µM VHL-1) for 1 hour.
-
Degrader Treatment: Add your HDAC6 degrader.
-
Incubation & Analysis: Follow the incubation and analysis steps from the proteasome inhibitor protocol.
Expected Outcome: The degradation of HDAC6 should be abolished in the presence of the competing E3 ligase ligand.
Q3: What is an essential negative control for my HDAC6 degrader molecule itself?
A3: The ideal negative control is an inactive analog of your degrader. This molecule should be structurally very similar to your active degrader but contain a modification that prevents it from binding to either HDAC6 or the E3 ligase. For example, a methylated version of the E3 ligase ligand can serve as an inactive control, as it will not bind to the ligase. This control helps to ensure that the observed effects are due to the specific ternary complex formation and subsequent degradation, rather than off-target effects of the chemical scaffold.
Experimental Workflow: Negative Control Degrader
Caption: Workflow for using an inactive degrader as a negative control.
Selectivity & Off-Target Effects
Q4: How can I be sure my degrader is selective for HDAC6 over other HDAC isoforms?
A4: To assess the selectivity of your degrader, you should probe the protein levels of other HDAC family members (e.g., HDAC1, 2, 3, 4, and 8) by Western blot after treating cells with your degrader. A highly selective degrader will reduce the levels of HDAC6 without affecting the levels of other HDACs. For a more comprehensive analysis, a global proteomics study (e.g., using mass spectrometry) can provide an unbiased profile of all proteins affected by your degrader.
Table 1: Example Selectivity Data for an HDAC6 Degrader
| Protein | % Remaining Protein (vs. Vehicle) |
| HDAC6 | <10% |
| HDAC1 | >95% |
| HDAC2 | >95% |
| HDAC3 | >95% |
| HDAC8 | >95% |
Q5: My degrader uses a CRBN ligand like pomalidomide. How do I check for off-target degradation of neosubstrates?
A5: CRBN-based degraders can sometimes induce the degradation of so-called "neosubstrates," which are proteins not normally targeted by CRBN but are degraded in the presence of the CRBN ligand. Well-known neosubstrates include IKZF1 and IKZF3. It is crucial to check the levels of these proteins by Western blot to ensure your degrader is not causing unintended off-target degradation. VHL-based degraders are generally considered to have a lower risk of neosubstrate degradation.
Downstream Effects & Functional Consequences
Q6: How can I confirm that the degradation of HDAC6 leads to the expected functional outcome?
A6: A primary and well-established substrate of HDAC6 is α-tubulin. Therefore, the degradation of HDAC6 should lead to an increase in the acetylation of α-tubulin. You can measure the levels of acetylated α-tubulin (Ac-α-tubulin) by Western blot. This serves as a pharmacodynamic biomarker for HDAC6 functional inactivation.
Signaling Pathway: HDAC6 and Tubulin Acetylation
Caption: HDAC6 degraders lead to increased tubulin acetylation.
Q7: Is it possible that the observed phenotype is due to the HDAC6-binding portion of my degrader inhibiting the enzyme, rather than degradation?
A7: Yes, this is a critical point to address. To distinguish between effects from inhibition versus degradation, you should compare the phenotype induced by your degrader to that of:
-
The HDAC6-binding warhead alone (the part of your degrader that binds HDAC6, e.g., Nexturastat A).
-
Your inactive degrader control (which should not cause degradation).
If the phenotype is only observed with the active degrader and not with the inhibitor alone or the inactive control, it strongly suggests the effect is due to protein degradation.
Table 2: Troubleshooting Guide for Experimental Outcomes
| Experiment | Observed Result | Possible Interpretation | Next Step / Control |
| Degrader Treatment | No HDAC6 degradation observed. | Poor cell permeability; inactive compound; wrong dose/time. | Check cell permeability; confirm compound integrity; perform dose-response and time-course. |
| Proteasome Inhibitor Rescue | HDAC6 is still degraded. | Degradation is not proteasome-dependent; potential lysosomal degradation. | Test lysosome inhibitors (e.g., chloroquine). |
| E3 Ligase Competition | HDAC6 is still degraded. | Degradation is not dependent on the intended E3 ligase. | Confirm degrader binds to the E3 ligase; test alternative E3 ligase inhibitors. |
| Selectivity Panel | Other HDACs are degraded. | Your degrader is not selective for HDAC6. | Redesign the degrader with a more selective HDAC6 binder. |
| Functional Assay | No increase in Ac-α-tubulin. | Incomplete degradation; the cell line may have compensatory mechanisms. | Confirm HDAC6 degradation by Western blot; use a different cell line. |
This technical support guide provides a foundational set of control experiments to validate your HDAC6 degrader studies. Rigorous use of these controls will ensure the reliability and reproducibility of your findings.
References
Validation & Comparative
A Head-to-Head Battle for Selectivity: HDAC6 Degrader-1 vs. Selective HDAC6 Inhibitors
For researchers, scientists, and drug development professionals, the modulation of histone deacetylase 6 (HDAC6) presents a promising therapeutic avenue for a multitude of diseases, including cancer and neurodegenerative disorders. The two principal strategies to therapeutically target HDAC6—selective inhibition and targeted degradation—offer distinct mechanisms of action and pharmacological profiles. This guide provides an objective comparison of HDAC6 degrader-1, a prominent example of a proteolysis-targeting chimera (PROTAC), against selective HDAC6 inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
Selective HDAC6 inhibitors, such as Tubastatin A and Ricolinostat, function by binding to the active site of the HDAC6 enzyme, thereby preventing the deacetylation of its substrates. In contrast, this compound is a heterobifunctional molecule that co-opts the cell's ubiquitin-proteasome system to induce the degradation of the HDAC6 protein. This fundamental mechanistic difference leads to distinct biological consequences. While inhibitors offer a reversible and often transient modulation of HDAC6 activity, degraders lead to the complete removal of the protein, affecting both its enzymatic and non-enzymatic functions. Preclinical data suggests that HDAC6 degraders can achieve high potency, with degradation concentrations in the low nanomolar range.
Mechanism of Action: Inhibition vs. Degradation
Selective HDAC6 inhibitors are small molecules designed to fit into the catalytic pocket of the HDAC6 enzyme, chelating the zinc ion essential for its deacetylase activity. This prevents the removal of acetyl groups from key substrates like α-tubulin and HSP90, leading to their hyperacetylation and subsequent downstream effects on cellular processes such as microtubule dynamics and protein quality control.
This compound, on the other hand, operates through a different paradigm. It consists of three key components: a ligand that binds to HDAC6, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two. By bringing HDAC6 into close proximity with the E3 ligase, the degrader facilitates the ubiquitination of HDAC6, marking it for destruction by the 26S proteasome. This results in the elimination of the entire HDAC6 protein from the cell.
Quantitative Performance Comparison
The following tables summarize key quantitative data for representative HDAC6 degraders and selective inhibitors from preclinical studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| HDAC6 Degraders | Metric | Value | Cell Line | Reference |
| This compound (NP8) | DC50 | 3.8 nM | MM.1S | [1] |
| TO-1187 | DC50 | 5.81 nM | MM.1S | [2][3] |
| TO-1187 | Dmax | 94% | MM.1S | [2][3] |
| HDAC6 degrader (VHL-based) | DC50 | 7.1 nM | MM1S |
| Selective HDAC6 Inhibitors | Metric | Value | Assay Type | Reference |
| Tubastatin A | IC50 | 15 nM | Biochemical | |
| Ricolinostat (ACY-1215) | IC50 | 5 nM | Biochemical | |
| Citarinostat (ACY-241) | IC50 | 1.7 nM | Biochemical |
Signaling Pathways
HDAC6 deacetylates a variety of non-histone proteins, thereby influencing multiple signaling pathways crucial for cell survival, proliferation, and motility. Both selective inhibitors and degraders of HDAC6 are expected to modulate these pathways by promoting the hyperacetylation of HDAC6 substrates.
Experimental Protocols
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in HDAC6 protein levels following treatment with a degrader.
Methodology:
-
Cell Seeding and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for HDAC6 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the HDAC6 band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Cell Viability Assay (MTT/MTS)
This assay measures the effect of HDAC6 inhibitors or degraders on cell proliferation and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the HDAC6 inhibitor or degrader. Include a vehicle-only control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT/MTS Addition:
-
For MTT assay: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add a solubilization solution to dissolve the formazan crystals.
-
For MTS assay: Add MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 value.
In Vitro HDAC6 Activity Assay (Fluorometric)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of HDAC6.
Methodology:
-
Reagent Preparation: Prepare the HDAC6 enzyme, a fluorogenic HDAC6 substrate, and the test compound (inhibitor) in an assay buffer.
-
Reaction Setup: In a 96-well plate, add the HDAC6 enzyme to wells containing various concentrations of the inhibitor. Include a no-inhibitor control and a no-enzyme control.
-
Substrate Addition and Incubation: Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding a developer solution. Incubate for an additional 10-15 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC6 inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
Both selective HDAC6 inhibitors and degraders offer compelling strategies for targeting HDAC6-mediated pathologies. The choice between these two modalities will depend on the specific therapeutic context. Selective inhibitors provide a titratable and reversible means of modulating HDAC6 enzymatic activity. In contrast, HDAC6 degraders offer the potential for a more profound and sustained effect by eliminating the entire protein, which may be advantageous in scenarios where non-enzymatic scaffolding functions of HDAC6 contribute to disease. The high potency and distinct mechanism of action of HDAC6 degraders make them a particularly exciting area of ongoing research and development. The experimental protocols provided in this guide offer a robust framework for the head-to-head evaluation of these promising therapeutic agents.
References
A Comparative Analysis of CRBN and VHL-based HDAC6 Degraders: A Guide for Researchers
The targeted degradation of histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic strategy in various diseases, including cancer and neurodegenerative disorders. Proteolysis-targeting chimeras (PROTACs) offer a powerful approach to achieve this by hijacking the cell's natural protein disposal system. This guide provides a comparative analysis of two major classes of HDAC6 degraders: those that recruit the Cereblon (CRBN) E3 ubiquitin ligase and those that engage the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the optimal degradation strategy for their specific research needs.
At a Glance: CRBN vs. VHL for HDAC6 Degradation
| Feature | CRBN-based HDAC6 Degraders | VHL-based HDAC6 Degraders |
| Mechanism of Action | Recruit the CRBN E3 ligase to polyubiquitinate HDAC6, targeting it for proteasomal degradation. | Recruit the VHL E3 ligase to polyubiquitinate HDAC6, targeting it for proteasomal degradation. |
| Potency | Can achieve low nanomolar degradation potency (DC50). | Can achieve low nanomolar degradation potency (DC50). |
| Selectivity | May exhibit off-target degradation of CRBN neosubstrates (e.g., IKZF1, IKZF3), which can have therapeutic implications but may also complicate mechanistic studies.[1][2][3][4] | Generally considered more selective for the target protein, with no known neosubstrates, making them "cleaner" chemical probes.[1] |
| Linker Length | Often functional with shorter linker lengths between the HDAC6 binder and the CRBN ligand. | Typically require longer linker lengths for optimal ternary complex formation and degradation. |
| Species Reactivity | Potency can be species-dependent. | May exhibit more consistent potency across different species. |
Quantitative Performance Data
The following tables summarize the degradation performance of representative CRBN and VHL-based HDAC6 degraders from published studies.
Table 1: Performance of CRBN-based HDAC6 Degraders
| Degrader | Target Ligand | CRBN Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| 2 | Nexturastat A | Pomalidomide | 2.2 | ~86 | MM1S | |
| 12d | Nexturastat A | Pomalidomide | 1.6 - 1.84 | ~81.4 | MM1S | |
| 9c | Nexturastat A | Pomalidomide | 6.11 | ~76.85 | MM1S | |
| NP8 | Nexturastat A | Pomalidomide | ~100 (effective at) | Significant | HeLa, MM1S | |
| 21a | Hydroxamic acid | Lenalidomide derivative | Not determined | Dose-dependent | MM1S | |
| A6 | Vorinostat-like | Pomalidomide | 3.5 | >90 | Leukemia cells | |
| B4 | Selective HDAC6i | Pomalidomide | 19.4 | >90 | Leukemia cells | |
| TO-1187 | TO-317 | Pomalidomide | 5.81 | 94 | MM1S |
Table 2: Performance of VHL-based HDAC6 Degraders
| Degrader | Target Ligand | VHL Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| 3j | Nexturastat A | VHL-1 | 7.1 | 90 | MM1S | |
| 3j | Nexturastat A | VHL-1 | 4.3 | 57 | 4935 (mouse) | |
| WH178 | Nexturastat A | VHL Ligand | 186.60 | ~68.56 | MM1S |
Signaling and Experimental Workflow Diagrams
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.
References
- 1. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Generations of HDAC6 Degraders
The landscape of histone deacetylase 6 (HDAC6) targeted therapies has evolved significantly with the advent of proteolysis-targeting chimeras (PROTACs). These bifunctional molecules offer a novel approach by inducing the degradation of HDAC6 rather than merely inhibiting its enzymatic activity. This guide provides a comparative analysis of the different generations of HDAC6 degraders, detailing their performance, underlying mechanisms, and the experimental data that supports their development.
First Generation: Leveraging Pan-HDAC Inhibition for Selective Degradation
The initial foray into HDAC6 degradation utilized a pioneering strategy: repurposing non-selective, pan-HDAC inhibitors. The first reported HDAC6 degrader emerged in 2018, created by linking a pan-HDAC inhibitor to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This approach, while counterintuitive, surprisingly resulted in the selective degradation of HDAC6 over other HDAC isoforms.[1][2]
One of the pioneering first-generation degraders, dHDAC6, demonstrated high activity and selectivity for HDAC6 in MCF-7 cells, with a half-maximal degradation concentration (DC50) of 34 nM and a maximum degradation (Dmax) of 70.5%. The mechanism was confirmed to be dependent on both CRBN and the proteasome. Although effective, a notable characteristic of these early degraders was their potential to also inhibit class I HDACs in the nucleus, leading to increased histone acetylation.
Next-Generation: Enhancing Potency and Selectivity
Building upon the initial success, subsequent research focused on improving the potency and selectivity of HDAC6 degraders. This led to the development of a new generation of degraders that incorporated selective HDAC6 inhibitors, such as Nexturastat A, as the HDAC6-binding warhead.
This new class of degraders, also primarily recruiting the CRBN E3 ligase, exhibited enhanced potency with nanomolar DC50 values. Optimization of the linker length and the point of attachment to the HDAC6 inhibitor were critical in achieving this improved performance. These multifunctional degraders not only induced potent HDAC6 degradation but also showed promising anti-proliferative activity in multiple myeloma (MM) cells, suggesting a synergistic effect.
A significant advancement in this generation was the exploration of alternative E3 ligases. Researchers developed the first cell-permeable HDAC6-selective degraders that recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This was a key development as VHL was not known to have neo-substrates, unlike CRBN which can degrade other proteins like IKZF1/3. One of the most potent VHL-based degraders, compound 3j, exhibited impressive DC50 values of 7.1 nM in human MM1S cells and 4.3 nM in a mouse cell line, with a Dmax of over 90% in the human cells. Interestingly, VHL-based degraders required a much longer linker for optimal activity compared to their CRBN-based counterparts.
Recent Advances and Future Directions
More recent developments have continued to refine HDAC6 degraders. For instance, researchers have developed monoselective HDAC6 PROTAC degraders that demonstrate in vivo tractability. These newer compounds, like TO-1187, link a selective HDAC6 inhibitor to a CRBN ligand and achieve potent and highly selective degradation of HDAC6 with a Dmax of 94% and a DC50 of 5.81 nM in MM.1S cells after a 6-hour treatment. Importantly, these degraders showed no degradation of other HDACs at concentrations up to 25 μM.
Another innovative approach has been the development of HDAC6 inhibitor dimers that function as degraders. This design stems from the concept of homo-PROTACs and has led to the discovery that HDAC6 itself may possess ubiquitin E3 ligase activity.
The field is also exploring non-hydroxamate-based zinc-binding groups to avoid potential genotoxicity associated with hydroxamates, which are common in many HDAC inhibitors. One such effort led to potent HDAC6 degraders with a Dmax of over 80% and a DC50 of 14 nM.
Performance Comparison of HDAC6 Degraders
| Degrader Generation | HDAC6 Ligand Type | E3 Ligase Recruited | Key Examples | DC50 (nM) | Dmax (%) | Cell Line | Key Features & Limitations |
| First Generation | Pan-HDAC Inhibitor | CRBN | dHDAC6 | 34 | 70.5 | MCF-7 | Selectively degrades HDAC6 despite using a pan-inhibitor; may have off-target effects on nuclear HDACs. |
| Next Generation | Selective HDAC6 Inhibitor (e.g., Nexturastat A) | CRBN | NP8, 12d | ~100 (NP8) | >90 | Multiple cell lines | Improved potency and selectivity; synergistic anti-myeloma activity. |
| Next Generation | Selective HDAC6 Inhibitor (e.g., Nexturastat A) | VHL | 3j | 7.1 | >90 | MM1S | Avoids CRBN-mediated degradation of neo-substrates; requires longer linkers. |
| Recent Advances | Selective HDAC6 Inhibitor | CRBN | TO-1187 | 5.81 | 94 | MM.1S | Monoselective for HDAC6; demonstrated in vivo pharmacodynamics. |
| Recent Advances | Ethyl hydrazide ZBG | CRBN/VHL | 17c | 14 | 91 | Not specified | Avoids potentially genotoxic hydroxamate group. |
Experimental Methodologies
A variety of experimental techniques are employed to characterize and compare HDAC6 degraders. Below are summaries of common protocols.
Western Blot Analysis for HDAC6 Degradation
This is the primary method to visualize and quantify the degradation of HDAC6 protein.
-
Cell Culture and Treatment: Cells (e.g., MM1S, MCF-7) are seeded and allowed to adhere overnight. They are then treated with various concentrations of the HDAC6 degrader or vehicle control for a specified duration (e.g., 4, 6, or 24 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with a primary antibody specific for HDAC6. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The level of HDAC6 is normalized to the loading control.
In-Cell ELISA for High-Throughput Screening
This method allows for a more rapid and high-throughput assessment of HDAC6 degradation.
-
Cell Seeding and Treatment: Cells are seeded in a multi-well plate (e.g., 96-well) and treated with degraders as described for Western blotting.
-
Cell Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) and then permeabilized (e.g., with 0.1% Triton X-100 in PBS).
-
Blocking and Antibody Incubation: The wells are blocked, and then incubated with a primary antibody against HDAC6.
-
Secondary Antibody and Detection: An HRP-conjugated secondary antibody is added, followed by a substrate solution (e.g., TMB). The reaction is stopped, and the absorbance is read on a plate reader.
-
Data Analysis: The absorbance values are proportional to the amount of HDAC6 protein.
Co-treatment with Proteasome Inhibitors
This experiment is crucial to confirm that the degradation of HDAC6 is mediated by the ubiquitin-proteasome system.
-
Protocol: Cells are pre-treated with a proteasome inhibitor (e.g., MG132 or bortezomib) for a short period (e.g., 1-2 hours) before the addition of the HDAC6 degrader.
-
Analysis: The levels of HDAC6 are then assessed by Western blot.
-
Expected Outcome: If the degrader works through the proteasome, the pre-treatment with the inhibitor should rescue the degradation of HDAC6, meaning the HDAC6 protein levels will remain high even in the presence of the degrader.
Anti-Proliferative Assays
These assays determine the effect of HDAC6 degradation on cell viability and growth.
-
Protocol: Cells are seeded in 96-well plates and treated with a range of concentrations of the degrader for an extended period (e.g., 72 hours).
-
Viability Measurement: Cell viability is measured using a reagent such as CellTiter-Glo or MTT.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of the degrader.
Visualizing the Mechanism and Workflow
To better understand the processes involved in HDAC6 degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of PROTAC-mediated HDAC6 degradation.
Caption: Typical workflow for Western blot analysis of HDAC6 degradation.
References
The Double-Edged Sword: Comparing the Impact of HDAC6 Degradation Across Diverse Cancer Cell Lines
A comprehensive analysis of recent studies reveals that the targeted degradation of Histone Deacetylase 6 (HDAC6) presents a promising, yet nuanced, therapeutic strategy across a spectrum of cancer cell lines. While the overarching effect of eliminating HDAC6 is a reduction in tumor cell viability and motility, the specific cellular responses and downstream signaling consequences vary significantly depending on the cancer type. This guide synthesizes key findings on the effects of HDAC6 degradation in non-small cell lung cancer, ovarian cancer, colorectal cancer, and hematological malignancies, providing a comparative overview for researchers and drug development professionals.
The degradation of HDAC6, often accomplished through Proteolysis Targeting Chimeras (PROTACs), offers a distinct advantage over simple inhibition by eliminating both the enzymatic and scaffolding functions of the protein.[1] This approach has been shown to induce more profound and durable anti-cancer effects compared to small molecule inhibitors that only block the deacetylase activity of HDAC6.[2][3]
Comparative Analysis of Cellular Effects
The response of cancer cells to HDAC6 degradation is multifaceted, impacting cell survival, proliferation, and programmed cell death. A summary of these effects across different cancer cell lines is presented below.
| Cancer Type | Cell Lines | Key Effects of HDAC6 Degradation/Knockdown | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | A549, H1299, H460 | Increased radiosensitivity, G2 cell cycle arrest, increased apoptosis, reduced cell viability.[4][5] | |
| Ovarian Cancer | SMG5, SMG6 | Decreased cell proliferation, migration, and viability. | |
| Colorectal Cancer | HCT116, HT29 | Decreased cell viability, colony formation, and migration. | |
| Multiple Myeloma | MM.1S | Potent induction of apoptosis, synergistic anti-myeloma activity with proteasome inhibitors. | |
| Pancreatic Cancer | PANC-1 | Minimal effect on proliferation and apoptosis as a monotherapy, but impairs cell motility. |
Delving into the Mechanisms: Signaling Pathways at Play
The degradation of HDAC6 perturbs several critical signaling pathways that are fundamental to cancer cell survival and proliferation. The specific pathways affected can differ between cancer types, explaining the observed variations in cellular response.
In Non-Small Cell Lung Cancer (NSCLC) , HDAC6 degradation has been shown to regulate the stability of Checkpoint Kinase 1 (Chk1), a key protein in the DNA damage response. Degradation of HDAC6 leads to an increase in Chk1 levels, which, counterintuitively, sensitizes the cancer cells to radiation therapy. Additionally, HDAC6 inhibition in NSCLC can lead to G2 phase cell cycle arrest and apoptosis by affecting the Notch1 signaling pathway.
Caption: HDAC6 degradation pathways in NSCLC.
In Colorectal Cancer , HDAC6 knockdown has been shown to inhibit tumor growth and migration, partly through the MAPK/ERK signaling pathway. HDAC6 can also deacetylate and inactivate the tumor suppressor p53, so its degradation can lead to p53 activation and subsequent apoptosis.
Caption: Key signaling pathways affected by HDAC6 degradation in colorectal cancer.
A common mechanism across multiple cancer types involves the role of HDAC6 in regulating the chaperone protein Heat shock protein 90 (Hsp90). HDAC6 deacetylates Hsp90, which is crucial for the stability and function of numerous oncoproteins. Degradation of HDAC6 leads to hyperacetylation of Hsp90, disrupting its chaperone activity and leading to the degradation of client oncoproteins, thereby inducing apoptosis.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on HDAC6 degradation.
HDAC6 Degradation Induction
-
PROTAC-mediated Degradation: Cancer cell lines are treated with a specific HDAC6-targeting PROTAC at varying concentrations (e.g., 10 nM to 10 µM) for a specified duration (e.g., 24-72 hours). A negative control (e.g., DMSO vehicle) is run in parallel.
Cell Viability and Proliferation Assays
-
MTT Assay: Cells are seeded in 96-well plates and treated with the HDAC6 degrader. After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.
-
Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with the HDAC6 degrader. The medium is changed every 3-4 days for 10-14 days. Colonies are then fixed with methanol and stained with crystal violet. The number of colonies is counted.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: Treated and control cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and PI are added, and the cells are incubated in the dark for 15 minutes. The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry.
-
Western Blot for Cleaved PARP: Cell lysates are prepared from treated and control cells. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against cleaved PARP-1 and a loading control (e.g., GAPDH). Following incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining: Cells are harvested, fixed in cold 70% ethanol, and stored at -20°C. Before analysis, cells are washed with PBS and incubated with RNase A and PI. The DNA content is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Caption: A generalized experimental workflow for assessing the effects of HDAC6 degradation.
Conclusion and Future Directions
The targeted degradation of HDAC6 is a potent anti-cancer strategy with varied effects across different cancer cell lines. While NSCLC and certain hematological malignancies appear highly sensitive, the response in other cancers like pancreatic cancer may be more modest and linked to specific functions like cell motility rather than direct cytotoxicity. This highlights the importance of a deep understanding of the underlying molecular context of each cancer type when considering HDAC6 degradation as a therapeutic approach.
Future research should focus on identifying predictive biomarkers to determine which patient populations are most likely to benefit from HDAC6-targeted therapies. Furthermore, combination strategies, such as pairing HDAC6 degraders with DNA-damaging agents or other targeted therapies, hold significant promise for overcoming resistance and enhancing therapeutic efficacy. The continued development of more selective and potent HDAC6 degraders will be crucial in translating the promise of this approach into effective clinical treatments.
References
- 1. Epigenetic therapy meets targeted protein degradation: HDAC-PROTACs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. HDAC6 Regulates Radiosensitivity of Non-Small Cell Lung Cancer by Promoting Degradation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HDAC6 Attenuates Tumor Growth of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of HDAC6 Degrader-1
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety and logistical information for the proper disposal of HDAC6 degrader-1, a potent research compound. Adherence to these procedures is essential for ensuring laboratory safety, environmental protection, and regulatory compliance. As a valued partner in your research, we are committed to providing comprehensive support that extends beyond the product itself, fostering a culture of safety and responsibility in the scientific community.
Core Principles of Chemical Waste Management
The disposal of any novel chemical compound, such as this compound, is governed by stringent regulations. It is imperative to treat this and all research compounds as potentially hazardous waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash. The designated and compliant route for disposal is through your institution's Environmental Health and Safety (EHS) department.
Standard Operating Procedure for Disposal of this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound in solid and liquid forms.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the use of appropriate PPE is mandatory. This includes, but is not limited to:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A properly fitted lab coat
All handling of the compound, especially in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of aerosols or dust particles.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, weighing papers, contaminated pipette tips, and gloves, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be kept securely closed except when actively adding waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix this waste stream with other chemical wastes, such as halogenated or non-halogenated solvents, unless explicitly permitted by your institution's EHS guidelines.
-
Step 3: Container Labeling
Accurate and clear labeling of waste containers is a critical compliance and safety measure.
-
As soon as the first item of waste is placed in the container, affix a hazardous waste label.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of waste generation
-
The name of the principal investigator and the laboratory location
-
Clear hazard warnings (e.g., "Caution: Potent Compound," "Handle with PPE")
-
Step 4: Storage of Hazardous Waste
Designated Satellite Accumulation Areas (SAAs) are the primary locations for the short-term storage of hazardous waste in the laboratory.
-
Store the labeled waste container in a designated and secure SAA.
-
Ensure the SAA is away from general laboratory traffic and areas where accidental spillage could occur.
-
The waste container must be stored in secondary containment to prevent the spread of material in case of a leak.
Step 5: Scheduling Waste Pickup
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory beyond the limits specified by your institution and local regulations.
Step 6: Decontamination and Empty Container Disposal
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A thorough wipe-down with a suitable solvent (e.g., 70% ethanol), followed by soap and water, is recommended. All cleaning materials must be disposed of as solid hazardous waste.
-
Empty Containers: To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste. After triple-rinsing and air-drying in a ventilated area, the label must be completely defaced or removed before the container can be discarded in the regular laboratory trash.
Quantitative Data for Disposal Considerations
While specific chemical inactivation data for this compound is not publicly available, the following table provides general quantitative parameters to consider for the disposal of potent, small-molecule compounds. These are illustrative and must be confirmed with your institution's EHS guidelines.
| Parameter | Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 6.0 and 8.0 if permissible by EHS for specific, dilute aqueous solutions. | Highly acidic or basic waste requires special handling and segregation to prevent corrosive damage and violent reactions. |
| Concentration Limits | Varies by substance. Treat any solution containing this compound as hazardous waste. | Even low concentrations of potent compounds can render a solution hazardous and subject to regulation. |
| Container Size | Follow institutional limits, typically no more than 55 gallons of hazardous waste per SAA. | Limits the amount of waste stored in the lab before a scheduled pickup, minimizing risk. |
HDAC6 Signaling and Mechanism of Action
HDAC6 (Histone Deacetylase 6) is a unique, primarily cytoplasmic enzyme that plays a critical role in various cellular processes by deacetylating non-histone proteins. Understanding its mechanism provides context for the biological activity of this compound.
Caption: Mechanism of HDAC6 action and its degradation by a PROTAC.
Experimental Workflow: Disposal of this compound
The proper disposal of this compound is a controlled procedure, not an experiment. The following workflow ensures this process is conducted safely and in compliance with standard laboratory practices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
